molecular formula C8H6BrFO B032570 2-Bromo-4'-fluoroacetophenone CAS No. 403-29-2

2-Bromo-4'-fluoroacetophenone

Cat. No.: B032570
CAS No.: 403-29-2
M. Wt: 217.03 g/mol
InChI Key: ZJFWCELATJMDNO-UHFFFAOYSA-N
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Description

2-Bromo-4'-fluoroacetophenone is a high-value building block and key synthetic intermediate in organic chemistry and drug discovery. Its primary research utility stems from the strategic positioning of two distinct halogen substituents: the reactive bromo group and the electronically modulating fluoro group on the aromatic ring. This structure makes it an excellent electrophile for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of complex biaryl systems central to many pharmaceutical agents and functional materials. Furthermore, the ketone functionality serves as a versatile handle for subsequent transformations, including reduction to alcohols or conversion to various heterocycles.

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)ethanone
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InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZJFWCELATJMDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20193307
Record name 2-Bromo-1-(4-fluorophenyl)ethan-1-one
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Molecular Weight

217.03 g/mol
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CAS No.

403-29-2
Record name 4-Fluorophenacyl bromide
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Record name 2-Bromo-1-(4-fluorophenyl)ethanone
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Foundational & Exploratory

What are the physical and chemical properties of 2-Bromo-4'-fluoroacetophenone?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Bromo-4'-fluoroacetophenone, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors.

Chemical Identity and Structure

This compound, also known as ω-Bromo-4-fluoroacetophenone or 4-Fluorophenacyl bromide, is an organohalogen compound.[1][2][3] Its chemical structure consists of an acetophenone (B1666503) core where the methyl group is substituted with a bromine atom, and the phenyl ring is substituted with a fluorine atom at the para-position.

Molecular Structure:

  • IUPAC Name: 2-bromo-1-(4-fluorophenyl)ethan-1-one[4][5]

  • CAS Number: 403-29-2[1][2][3][4][6][7][8][9][10][11]

  • Molecular Formula: C₈H₆BrFO[1][2][4][5][6][8][10][12]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically a solid at room temperature, appearing as white to beige or light grey-green crystalline powder or flakes.[1][6][7][9]

PropertyValueSource
Molecular Weight 217.04 g/mol [2][5][6][12]
Appearance White to brownish-yellow to light grey powder or flakes[1][6][10]
Melting Point 46 - 50 °C[2][3][6][7][9]
Boiling Point 150 °C at 12 mmHg[2][6][7]
Flash Point >110 °C (>230 °F)[6][7][10]
Solubility Soluble in methanol (B129727) and chloroform. Sparingly soluble in water.[1][6][10][13]
Density ~1.57 g/cm³ (rough estimate)[6][10]
Refractive Index ~1.545 (estimate)[6][10]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its three functional groups: the ketone, the bromine atom, and the fluorine atom.

PropertyDescriptionSource
Reactivity Highly versatile building block in organic synthesis. The bromine atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. The fluorine atom, being highly electronegative, influences the electron distribution in the aromatic ring and the carbonyl group.[14][15]
Stability Stable under recommended storage conditions. Should be kept in a dry place in a tightly closed container.[7]
Storage Store in an inert atmosphere at 2-8°C. Keep refrigerated.[6][7][10]
Hazards Corrosive. Causes severe skin burns and eye damage. Lachrymatory.[6][7][9][10]

The presence of both bromine and fluorine atoms makes this compound a highly versatile intermediate.[14][15] The bromine atom serves as an effective leaving group, which is fundamental for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[14][15] The fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect.[15] This modulates the reactivity of the aromatic ring and the adjacent carbonyl carbon, often enhancing the selectivity of chemical reactions.[14][15]

G substance This compound bromo Bromine Atom (α-position) substance->bromo has fluoro Fluorine Atom (para-position) substance->fluoro has carbonyl Ketone Group substance->carbonyl has reactivity1 Excellent Leaving Group bromo->reactivity1 acts as reactivity3 Electron-Withdrawing Inductive Effect fluoro->reactivity3 exerts reactivity2 Nucleophilic Substitution (SN2 Reactions) reactivity1->reactivity2 enables application Versatile Synthesis of Complex Molecules (APIs, Agrochemicals) reactivity2->application leads to reactivity4 Modulates Ring and Carbonyl Reactivity reactivity3->reactivity4 which reactivity5 Enhances Selectivity reactivity4->reactivity5 and reactivity5->application leads to G start Start: 4-fluoroacetophenone NH4Br, Oxone in Methanol reaction Stir at Room Temperature (Monitor by TLC) start->reaction quench Quench with Aqueous Sodium Thiosulfate reaction->quench extraction Extract with Ethyl Acetate (3x) quench->extraction wash_dry Combine Organic Layers, Wash with Water, Dry over Na2SO4 extraction->wash_dry concentrate Filter and Concentrate in vacuo wash_dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end End: Pure this compound purify->end

References

2-Bromo-4'-fluoroacetophenone CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, molecular structure, synthesis protocols, and significant applications, particularly in the development of pharmaceutical compounds. Emphasis is placed on its reactivity as an α-haloketone and its role as a versatile building block for various heterocyclic systems. This guide is intended to be a comprehensive resource for professionals in research and drug development.

Chemical Identity and Properties

This compound is an organohalogen compound characterized by an acetophenone (B1666503) core structure. The presence of a bromine atom at the alpha (α) position to the carbonyl group and a fluorine atom on the phenyl ring imparts significant reactivity, making it a valuable precursor in synthetic chemistry.[1][2]

Molecular Structure and Identifiers

The molecular structure and key identifiers of this compound are summarized below.

IdentifierValue
CAS Number 403-29-2[1][3][4]
Molecular Formula C₈H₆BrFO[1][3][4]
Molecular Weight 217.04 g/mol [3][4]
IUPAC Name 2-bromo-1-(4-fluorophenyl)ethanone[5]
Synonyms 4-Fluorophenacyl bromide, ω-Bromo-4-fluoroacetophenone[3][6]
InChI Key ZJFWCELATJMDNO-UHFFFAOYSA-N[3][5]
Canonical SMILES C1=CC(=CC=C1C(=O)CBr)F[2][5]
Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. The compound typically appears as a white to off-white or beige crystalline solid.[1][4]

PropertyValueReference
Melting Point 47-49 °C[3][4]
Boiling Point 150 °C at 12 mmHg[3][4]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Solubility Soluble in methanol (B129727)[1][4]
Appearance White to brownish-yellow to light grey powder or flakes[2][4]

Synthesis of this compound

The primary synthetic route to this compound is the α-bromination of its precursor, 4'-fluoroacetophenone (B120862). This reaction is typically acid-catalyzed, proceeding through an enol intermediate.[7][8]

General Synthesis Workflow

The synthesis involves the reaction of 4'-fluoroacetophenone with a brominating agent in a suitable solvent. The general workflow includes the reaction setup, workup, and purification of the final product.

G cluster_0 Reaction Stage cluster_1 Workup & Purification start 4'-fluoroacetophenone + Brominating Agent (e.g., Oxone/NH4Br) solvent Methanol reaction Stir at Room Temperature or Reflux solvent->reaction quench Quench with aq. Sodium Thiosulfate reaction->quench extract Extract with Ethyl Acetate (B1210297) quench->extract wash Wash Organic Layer with Water extract->wash dry Dry over Anhydrous Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica (B1680970) Gel Column Chromatography concentrate->purify end_product Pure this compound purify->end_product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4'-fluoroacetophenone

This protocol details a general laboratory procedure for the synthesis of this compound.[4]

Materials:

  • 4'-fluoroacetophenone (2 mmol)

  • Oxone (1.352 g, 2.2 mmol)

  • Ammonium (B1175870) bromide (NH₄Br) (0.215 g, 2.2 mmol)

  • Methanol (10 ml)

  • Aqueous sodium thiosulfate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) in methanol (10 ml), add Oxone (2.2 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 25 ml).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[4][6][9]

  • Confirm the structure of the product using ¹H NMR and mass spectrometry.[6]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the α-bromo ketone functional group. The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic substitution.[4][10] This reactivity makes it an essential building block for the synthesis of various heterocyclic compounds.[2]

Synthesis of Heterocyclic Compounds

This compound is a key starting material for synthesizing important heterocyclic scaffolds such as thiazoles and imidazoles, which are prevalent in many biologically active molecules.[11][12]

G cluster_0 Reaction Pathways start This compound thioamide Thioamide (e.g., Thiourea) start->thioamide Hantzsch Thiazole (B1198619) Synthesis amidine Amidine start->amidine Imidazole Synthesis product_thiazole 4-(4-fluorophenyl)thiazole derivatives thioamide->product_thiazole product_imidazole 2,4-disubstituted imidazole derivatives amidine->product_imidazole

Caption: Key reaction pathways of this compound in heterocycle synthesis.
Application in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[2] It is particularly noted for its use in preparing competitive inhibitors of aromatase, an enzyme targeted in the treatment of hormone-dependent cancers.[13]

  • Thiazole Derivatives: It is used in the Hantzsch thiazole synthesis to produce 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, which have been investigated for their α-amylase inhibition activity, relevant to diabetes management.[12]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.[12]

Materials:

  • Aryl-substituted thiosemicarbazone (0.001 mol)

  • This compound (0.001 mol)

  • Absolute ethanol

Procedure:

  • Combine equimolar amounts of the respective thiosemicarbazone and this compound in absolute ethanol.

  • Heat the mixture under reflux for 4-5 hours.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete (indicated by a single spot on the TLC plate), allow the mixture to cool to room temperature.

  • The cyclized product will precipitate out of the solution.

  • Collect the solid product by filtration and purify as necessary. The resulting structures are typically confirmed by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).[12]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR Spectra are available and can be used to confirm the structure, showing characteristic peaks for the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and bromine.[14][15]
¹³C NMR Provides information on the carbon skeleton of the molecule.[15]
IR Spectroscopy The IR spectrum shows characteristic absorption bands for the C=O (carbonyl) stretching and C-F and C-Br bonds.[15][16][17]
Mass Spectrometry Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[14][15]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification
Hazard InformationDetails
GHS Pictogram GHS05 (Corrosion)[3]
Signal Word Danger[3]
Hazard Statements H314: Causes severe skin burns and eye damage.[2][3][18]
Precautionary Statements P260, P280, P303+P361+P353, P305+P351+P338, P310[3][18]
Additional Hazards Lachrymatory[4]
Recommended Handling Procedures
  • Engineering Controls: Use only under a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).[3][6]

  • Handling: Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Keep in a dry, well-ventilated place. Keep container tightly closed. Store refrigerated (2-8°C) in an inert atmosphere.[4][6]

Conclusion

This compound is a highly versatile and reactive intermediate with significant utility in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it an invaluable precursor for a wide range of heterocyclic compounds, many of which are of interest in pharmaceutical research and development. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this important chemical compound.

References

Solubility profile of 2-Bromo-4'-fluoroacetophenone in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and presents a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound in various solvents. This allows research and drug development professionals to generate precise and reliable solubility data in-house.

Introduction to this compound

This compound is a halogenated aromatic ketone with the molecular formula C₈H₆BrFO.[1][2][3] It typically appears as a white to off-white or beige to light grey-green crystalline solid.[1][2] This compound serves as a versatile building block in medicinal chemistry and is utilized in the synthesis of various pharmaceutical agents.[1][2] Understanding its solubility is critical for reaction kinetics, purification, formulation, and overall process development.

Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of solvents in publicly accessible literature. The available information is qualitative and is summarized in the table below. This table serves as a foundational guide, and it is recommended that researchers determine quantitative solubility in their specific solvent systems using the protocol provided in the subsequent section.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource(s)
WaterSparingly soluble / Insoluble[2][4]
MethanolSoluble[1][2][5][6][7]
ChloroformSoluble[6]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reproducible solubility data, the equilibrium or thermodynamic solubility should be determined. This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid solute.[8][9][10] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9][10][11]

Principle

An excess amount of the solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., water, methanol, ethanol, chloroform, acetone, DMSO, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV) and column

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[13] It is crucial to perform this step quickly to avoid temperature fluctuations that could alter the solubility.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

G A Preparation (Add excess solid to vial) B Solvent Addition (Add known volume of solvent) A->B Step 1 C Equilibration (Agitate at constant T for 24-72h) B->C Step 2 D Phase Separation (Centrifuge or filter) C->D Step 3 E Sample Preparation (Dilute supernatant) D->E Step 4 F Quantification (HPLC analysis) E->F Step 5 G Data Analysis (Calculate solubility) F->G Step 6

Workflow for Thermodynamic Solubility Determination

Conclusion

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a key intermediate in pharmaceutical development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Data

This compound is a solid at room temperature, appearing as a white to light yellow or brownish-yellow powder or crystal.[2][3] The quantitative data regarding its melting and boiling points are summarized in the table below.

ParameterValueConditions
Melting Point47-49 °C(lit.)[3][4]
49 °C
46.0 to 50.0 °C
Boiling Point150 °Cat 12 mmHg (lit.)[3]
153 °Cat 12 mmHg

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting and boiling points of this compound.

2.1. Synthesis and Purification

Prior to the determination of its physical properties, this compound is synthesized and purified. A common purification method involves silica (B1680970) gel column chromatography to ensure a high purity of the final product, which is often greater than 97%, as determined by Gas Chromatography (GC).[5]

2.2. Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus, such as a DigiMelt unit.[6]

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and compacted to the closed end.[6]

  • Measurement: The capillary tube is placed in the heating block of the apparatus. An initial rapid heating can be used to determine an approximate melting range. For a precise measurement, a new sample is heated slowly, at a ramp rate of about 2 °C/min, starting from a temperature 5-10 °C below the approximate melting point.[6]

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.[6]

2.3. Boiling Point Determination

The boiling point of this compound is determined under reduced pressure due to its high boiling point at atmospheric pressure. A simple distillation apparatus is typically employed.[6]

  • Apparatus Setup: The compound is placed in a round-bottom flask with boiling chips. A distillation apparatus is assembled with a condenser and a collection flask. The system is connected to a vacuum source to achieve the desired pressure (e.g., 12 mmHg).

  • Heating: The flask is heated gradually until the liquid begins to boil and the vapor condenses, with the distillate being collected.

  • Temperature Reading: The boiling point is the temperature at which the vapor temperature is stable during the distillation process at the specified pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow from the synthesis of this compound to the determination of its physical properties.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis A Synthesis of this compound B Purification via Silica Gel Column Chromatography A->B C Purity Assessment (GC) B->C Purified Compound D Melting Point Determination C->D E Boiling Point Determination C->E F Final Data Compilation D->F Melting Point Data E->F Boiling Point Data

Caption: Logical workflow for the determination of physical properties.

References

Spectroscopic Analysis of 2-Bromo-4'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-4'-fluoroacetophenone, a valuable building block in medicinal chemistry and material science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.43s2H-CH₂Br
7.18t, J=8.5 Hz2HAr-H (ortho to F)
8.03dd, J=8.5, 5.5 Hz2HAr-H (meta to F)

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
30.8-CH₂Br
116.2 (d, J=22 Hz)Ar-C (ortho to F)
131.5 (d, J=9 Hz)Ar-C (meta to F)
132.9Ar-C (ipso to C=O)
166.0 (d, J=256 Hz)Ar-C (ipso to F)
190.2C=O

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3070WeakAromatic C-H Stretch
1685StrongC=O Stretch (Aryl Ketone)
1595StrongC=C Aromatic Ring Stretch
1230StrongC-F Stretch
1160StrongC-C Stretch
840StrongC-H Bending (para-disubstituted)
690MediumC-Br Stretch
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
216/21840/40[M]⁺ (Molecular ion peak with bromine isotopes)
123100[FC₆H₄CO]⁺ (Base peak)
9555[C₆H₄F]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube.[1][2][3] A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[2][4] The solution must be homogeneous and free of any solid particles to ensure high-quality spectra.[3]

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

  • Data Acquisition: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to maximize its homogeneity, which sharpens the spectral lines.[1] A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5][6] Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

  • Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument records the frequencies at which the sample absorbs the radiation, corresponding to the vibrational frequencies of the chemical bonds.

  • Data Processing: The resulting interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.[5][8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][10] The sample is vaporized in a high vacuum environment.[9]

  • Ionization: The vaporized molecules are bombarded with a high-energy beam of electrons (Electron Ionization - EI).[10][11] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment into smaller, charged species.[9][11]

  • Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[9][11] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[9]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[11] The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy Sample->NMR Dissolve in Deuterated Solvent IR IR Spectroscopy Sample->IR Prepare Thin Film or use ATR MS Mass Spectrometry Sample->MS Vaporize and Ionize NMR_Data ¹H and ¹³C NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data Provides Info on C-H Framework IR_Data IR Data (Absorption Bands) IR->IR_Data Identifies Functional Groups MS_Data MS Data (m/z values, Fragmentation Pattern) MS->MS_Data Determines Molecular Weight & Formula Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for spectroscopic analysis.

References

The Contrasting Reactivities of Bromine and Fluorine Substituents: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of halogen substituents can profoundly influence the pharmacological profile of a drug candidate. Among the halogens, fluorine and bromine are frequently employed to modulate a molecule's reactivity, metabolic stability, and binding affinity. While both are halogens, their distinct electronic and steric properties impart vastly different chemical behaviors. This in-depth technical guide provides a comprehensive analysis of the core principles governing the reactivity of bromine and fluorine substituents, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Core Physicochemical Properties and Their Influence on Reactivity

The fundamental differences in the reactivity of fluorine and bromine stem from their intrinsic atomic properties, most notably electronegativity, atomic radius, and bond dissociation energies. Fluorine is the most electronegative element, leading to the formation of a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[1][2][3][4][5] Conversely, bromine is less electronegative and larger, resulting in a less polar and significantly weaker carbon-bromine (C-Br) bond.[6] These foundational differences are summarized in the table below.

PropertyFluorine (F)Bromine (Br)Reference(s)
Pauling Electronegativity 3.982.96[7]
Atomic Radius (Å) 0.571.14[8]
Van der Waals Radius (Å) 1.471.85[9]
C-X Bond Length (in CH₃-X) (Å) 1.351.93[5][10]
C-X Bond Dissociation Energy (kcal/mol in CH₃-X) 11572.1[5]

The immense strength of the C-F bond renders it highly resistant to cleavage, making fluorinated compounds metabolically stable.[9][11] This property is often exploited in drug design to block metabolic oxidation at specific sites.[11] In stark contrast, the weaker C-Br bond makes bromide a good leaving group, and thus, bromo-substituted compounds are generally more reactive in nucleophilic substitution and elimination reactions.[6]

Electronic Effects on Aromatic Systems

When attached to an aromatic ring, both fluorine and bromine exert a combination of inductive and resonance (mesomeric) effects. Due to their high electronegativity, both halogens are inductively electron-withdrawing (-I effect). However, they also possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a resonance electron-donating effect (+M effect).

For fluorine, the -I effect strongly outweighs the +M effect. In the case of bromine, the -I effect is still dominant, but the +M effect is slightly more pronounced than that of fluorine due to better orbital overlap between the larger bromine p-orbitals and the aromatic π-system. These electronic influences are critical in directing the regioselectivity of electrophilic aromatic substitution reactions.

cluster_F Fluorine Substituent cluster_Br Bromine Substituent F_Inductive Strong Inductive Electron Withdrawal (-I) F_Overall Overall Electron Withdrawing & Ortho, Para-Directing F_Inductive->F_Overall Dominant F_Resonance Weak Resonance Electron Donation (+M) F_Resonance->F_Overall Minor Br_Inductive Moderate Inductive Electron Withdrawal (-I) Br_Overall Overall Electron Withdrawing & Ortho, Para-Directing Br_Inductive->Br_Overall Dominant Br_Resonance Moderate Resonance Electron Donation (+M) Br_Resonance->Br_Overall Minor

Electronic Effects of Fluorine and Bromine on Aromatic Rings.

Comparative Reactivity in Key Organic Transformations

The divergent properties of C-F and C-Br bonds lead to distinct reactivities in common synthetic transformations.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the C-Br bond is significantly more reactive than the C-F bond.[6] This is because bromide is a much better leaving group than fluoride. The stability of the leaving group is a key factor in determining the rate of these reactions.

Reaction TypeReactivity of C-BrReactivity of C-FRationale
SN1 & SN2 HighVery Low / InertBromide is an excellent leaving group; Fluoride is a very poor leaving group. The C-F bond is too strong to be readily broken.
Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, both fluorine and bromine are deactivating yet ortho, para-directing. The strong electron-withdrawing inductive effect of both halogens deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, the resonance donation of their lone pairs directs incoming electrophiles to the ortho and para positions. Bromination of aromatic compounds is a common and synthetically useful reaction.[12]

Radical Reactions

Free-radical halogenation of alkanes shows a marked difference in selectivity between bromine and fluorine. Fluorination is an extremely exothermic and often explosive reaction that exhibits low selectivity.[13] In contrast, bromination is less exothermic and significantly more selective, preferentially substituting at the most substituted carbon atom.[14][15]

Start Choose Halogen for Desired Transformation Decision1 Increase Metabolic Stability? Start->Decision1 Decision2 Facilitate Nucleophilic Substitution? Decision1->Decision2 No Use_F Incorporate Fluorine Decision1->Use_F Yes Decision3 Selective Radical Halogenation? Decision2->Decision3 No Use_Br Incorporate Bromine Decision2->Use_Br Yes Decision3->Use_Br Yes Consider_Other Consider Other Halogens or Synthetic Routes Decision3->Consider_Other No

Decision-Making in Halogen Incorporation for Drug Design.

Experimental Protocols for Reactivity Assessment

To quantitatively assess the reactivity of bromo- and fluoro-substituted compounds, a variety of experimental techniques can be employed.

Protocol 1: Comparative Nucleophilic Substitution Rate Measurement

Objective: To determine the relative rates of nucleophilic substitution for a bromoalkane versus a fluoroalkane.

Materials:

Procedure:

  • Prepare equimolar solutions of 1-bromobutane and 1-fluorobutane in acetone.

  • Prepare a solution of sodium iodide in acetone.

  • Initiate the reactions by adding the sodium iodide solution to each of the alkyl halide solutions in separate thermostatted reaction vessels maintained at a constant temperature (e.g., 50 °C).

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots by adding an excess of cold water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by GC-MS to determine the concentration of the starting material and the product (1-iodobutane).

  • Plot the concentration of the starting material versus time for each reaction to determine the rate constant.

Protocol 2: Hammett Analysis for Electrophilic Aromatic Substitution

Objective: To quantify the electronic effect of a bromine versus a fluorine substituent on the rate of an electrophilic aromatic substitution reaction.

Materials:

  • Fluorobenzene

  • Bromobenzene (B47551)

  • Benzene (as a reference)

  • Nitrating mixture (concentrated nitric acid and sulfuric acid)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Conduct the nitration of benzene, fluorobenzene, and bromobenzene in separate, parallel reactions under identical conditions (e.g., temperature, concentration).

  • After a set reaction time, quench each reaction by pouring it onto ice.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate).

  • Extract the organic products.

  • Analyze the product mixture by HPLC to determine the relative amounts of ortho, meta, and para-nitrated products, as well as any remaining starting material.

  • The relative reaction rates can be determined by competitive experiments or by monitoring the disappearance of the starting material over time.

  • The data can be used to construct a Hammett plot to determine the sigma (σ) constants for the fluoro and bromo substituents, providing a quantitative measure of their electronic effects.

Start Prepare Reactants: Alkyl Halide (R-X) & Nucleophile (Nu-) Mix Combine in Solvent at Constant Temperature Start->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC-MS or HPLC to Determine Concentrations Quench->Analyze Plot Plot [Reactant] vs. Time to Determine Rate Constant Analyze->Plot Compare Compare Rate Constants for R-F and R-Br Plot->Compare

Experimental Workflow for Kinetic Analysis of Nucleophilic Substitution.

Conclusion

The choice between incorporating a bromine or a fluorine substituent into a potential drug molecule is a strategic decision with significant consequences for the compound's chemical reactivity and, ultimately, its pharmacological properties. Fluorine's ability to form a strong, stable C-F bond makes it an invaluable tool for enhancing metabolic stability and modulating electronic properties. In contrast, bromine's utility as a versatile synthetic handle and a good leaving group allows for a wider range of subsequent chemical modifications. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to make more informed decisions in the design and development of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for handling 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a versatile intermediate in organic synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its primary hazards to implement appropriate safety measures. The compound is categorized as causing severe skin burns and eye damage.[1][2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damage[1][3][4]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage[1]
May be corrosive to metals-H290: May be corrosive to metals[2]
May cause respiratory irritation-H335: May cause respiratory irritation[2]

Signal Word: Danger[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C8H6BrFO[5][6]
Molecular Weight 217.04 g/mol [3][6]
Appearance Beige to light grey-green crystalline powder or flakes[7][8]
Melting Point 46 - 50°C / 114.8 - 122°F[1][5][6][8]
Boiling Point 150°C / 302°F @ 12 mmHg[1][8]
Flash Point > 110°C / > 230°F[1][5]
Solubility Soluble in methanol[7][8] and chloroform.[9] Sparingly soluble in water.[7]
Storage Temperature 2-8°C (Refrigerated)[1][7]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][10][13]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][10]
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) is recommended.[10]
Handling Procedures
  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][13]

  • Wash hands thoroughly after handling and before breaks.[1][13]

  • Minimize dust generation and accumulation.[1]

  • Do not eat, drink, or smoke when using this product.[10]

Storage Procedures
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][11]

  • Store in a corrosives area and keep refrigerated.[1]

  • Store locked up.[1][2]

  • Incompatible materials include strong oxidizing agents and strong bases.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][6][10]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Immediate medical attention is required.[1][10]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required.[1][6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][6][10]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or chemical foam.[1][11]

  • Unsuitable Extinguishing Media: No information available.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[1][10]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][10]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.[1][10]

  • Environmental Precautions: Should not be released into the environment. Do not let the product enter drains.[1][14]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[10]

Visualized Workflows and Logical Relationships

To further clarify procedural logic, the following diagrams illustrate key safety workflows.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Select_PPE Identify Hazards Prepare_Work_Area Prepare Work Area (Fume Hood, Emergency Equip.) Select_PPE->Prepare_Work_Area Ensure Safety Measures Handle_Chemical Handle this compound Prepare_Work_Area->Handle_Chemical Proceed with Caution Decontaminate Decontaminate Work Area & PPE Handle_Chemical->Decontaminate After Use Store_Properly Store Chemical Securely (Refrigerated, Tightly Sealed) Decontaminate->Store_Properly Dispose_Waste Dispose of Waste (Follow Regulations) Store_Properly->Dispose_Waste

Caption: Workflow for Safely Handling this compound.

First_Aid_Response cluster_Routes Exposure Routes Exposure_Event Exposure Event Occurs Skin_Contact Skin Contact Exposure_Event->Skin_Contact Eye_Contact Eye Contact Exposure_Event->Eye_Contact Inhalation Inhalation Exposure_Event->Inhalation Ingestion Ingestion Exposure_Event->Ingestion Action_Skin Remove Contaminated Clothing Wash with Water for 15 min Skin_Contact->Action_Skin Action_Eye Rinse with Water for 15 min Remove Contact Lenses Eye_Contact->Action_Eye Action_Inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed Inhalation->Action_Inhalation Action_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Action_Skin->Seek_Medical_Attention Action_Eye->Seek_Medical_Attention Action_Inhalation->Seek_Medical_Attention Action_Ingestion->Seek_Medical_Attention

Caption: First Aid Response Protocol for Exposure Incidents.

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[1][10] It is imperative to handle this chemical with the assumption that it is toxic.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal of this material and its container must be done in accordance with all applicable local, regional, and national regulations.[1]

This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and consult with your institution's environmental health and safety department for specific guidance.

References

The Synthesis and Significance of 2-Bromo-4'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4'-fluoroacetophenone, a halogenated aromatic ketone, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing fluorine atom, makes it a versatile building block for a myriad of complex organic molecules. This technical guide provides a comprehensive overview of the discovery, historical and contemporary synthesis, and critical applications of this compound, with a particular focus on its role in the development of pharmaceuticals.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or light grey-green crystalline powder.[1][2] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueReferences
CAS Number 403-29-2[2]
Molecular Formula C₈H₆BrFO[3]
Molecular Weight 217.04 g/mol [3]
Melting Point 47-49 °C[1]
Boiling Point 150 °C at 12 mmHg[1]
Appearance White to brownish-yellow to light grey crystalline powder or flakes[1][2]
Solubility Soluble in methanol[1]

Historical Synthesis: Tracing the Origins

While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence is likely rooted in the broader exploration of halogenated acetophenones as versatile synthetic intermediates in the late 20th century.[2] The synthesis of its parent compound, phenacyl bromide, was first reported in 1871, laying the groundwork for the development of substituted analogues.[4] Early methods for the synthesis of phenacyl bromides involved the direct bromination of the corresponding acetophenone (B1666503).[4]

The first preparations of this compound were likely achieved through electrophilic substitution reactions, specifically the bromination of 4'-fluoroacetophenone (B120862).[2] These early methods often utilized elemental bromine in the presence of a catalyst.

Modern Synthetic Protocols

The synthesis of this compound has been refined over the years to improve yield, purity, and safety. The most common and industrially viable methods involve the α-bromination of 4'-fluoroacetophenone.

Method 1: Direct Bromination with Bromine

This classical approach involves the direct reaction of 4'-fluoroacetophenone with elemental bromine. The reaction is typically carried out in a suitable solvent, such as acetic acid or methanol, and often employs a catalyst to facilitate the reaction.

Experimental Protocol:

A general procedure for the bromination of an acetophenone derivative is as follows:

  • Dissolve the 4'-fluoroacetophenone in a suitable solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture with constant stirring.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.

  • The crude product is then filtered, washed with water to remove any residual acid and salts, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Bromination using N-Bromosuccinimide (NBS)

Due to the hazardous nature of elemental bromine, alternative brominating agents are often preferred. N-Bromosuccinimide (NBS) is a common and safer alternative for α-bromination of ketones. The reaction is typically initiated by a radical initiator or photochemically.

Experimental Protocol:

  • To a solution of 4'-fluoroacetophenone in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of a radical initiator like p-toluenesulfonic acid (p-TSA).

  • Heat the reaction mixture at a suitable temperature (e.g., 80°C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, the reaction mixture is cooled and poured into ice-cold water.

  • The product is then extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by washing with a non-polar solvent like hexane.

Method 3: Bromination using Ammonium (B1175870) Bromide and Oxone

A greener and more efficient method utilizes a combination of ammonium bromide and Oxone (potassium peroxymonosulfate) as the brominating system.

Experimental Protocol:

  • To a well-stirred solution of 4'-fluoroacetophenone in methanol, add ammonium bromide and Oxone.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under vacuum to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Quantitative Data Summary
MethodBrominating AgentSolventCatalyst/InitiatorYieldPurityReference
1BromineAcetic Acid-GoodVariableGeneral Method
2N-Bromosuccinimide (NBS)Acetonitrilep-TSA~69%>95%[5]
3NH₄Br / OxoneMethanol-HighHighGeneral Method

Note: Yields and purity can vary depending on the specific reaction conditions and purification methods.

Reaction Mechanism: α-Bromination of Ketones

The α-bromination of ketones like 4'-fluoroacetophenone proceeds through an enol or enolate intermediate. The reaction is typically acid-catalyzed.

bromination_mechanism cluster_reactants Reactants cluster_intermediates Intermediates & Products ketone 4'-Fluoroacetophenone enol Enol intermediate ketone->enol Acid-catalyzed tautomerization H_plus H⁺ Br2 Br₂ product This compound enol->product + Br₂ HBr HBr

Caption: Acid-catalyzed α-bromination of 4'-fluoroacetophenone.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its utility stems from the ability to introduce the 4-fluorophenyl group and a reactive handle (the bromoacetyl group) for further chemical transformations.

Aromatase Inhibitors

A significant application of this compound is in the synthesis of aromatase inhibitors, which are a class of drugs used in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women.[1][7] These drugs work by blocking the enzyme aromatase, which is responsible for converting androgens to estrogens.

drug_synthesis_pathway start This compound intermediate1 Key Intermediate start->intermediate1 Reaction with nucleophile aromatase_inhibitor Aromatase Inhibitor (e.g., Letrozole precursor) intermediate1->aromatase_inhibitor Further synthetic steps experimental_workflow start Start: 4'-Fluoroacetophenone & Brominating Agent reaction Reaction in Solvent start->reaction quenching Quenching reaction->quenching extraction Extraction with Organic Solvent quenching->extraction drying Drying of Organic Layer extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Final Product: this compound purification->product

References

A Technical Guide to 2-Bromo-4'-fluoroacetophenone: Sourcing, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-Bromo-4'-fluoroacetophenone, a key building block in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, provides established experimental protocols for its synthesis and use, and explores its applications in the development of therapeutic agents.

Introduction

This compound (CAS No. 403-29-2 and 1006-39-9 for its isomer) is an aromatic ketone characterized by the presence of both bromine and fluorine atoms. This unique structure makes it a versatile reagent in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent carbonyl group. These properties make it a valuable intermediate in the synthesis of a variety of bioactive molecules, including analgesics, anti-inflammatory drugs, and potential anticancer agents. This guide will serve as a comprehensive resource for researchers utilizing this compound in their work.

Commercial Suppliers and Availability

This compound is readily available from a number of commercial chemical suppliers. Purity levels are typically high, often exceeding 97%, making it suitable for most research and development applications. The compound is available in various quantities, from grams for laboratory-scale synthesis to kilograms for larger-scale production. It is important to note that two CAS numbers, 403-29-2 and 1006-39-9, are often used for what appear to be isomeric forms of this compound. Researchers should verify the specific isomer required for their application.

SupplierProduct Number(s)PurityAvailable QuantitiesCAS Number
Sigma-Aldrich 38939097%5g, 25g403-29-2[1]
Thermo Scientific Chemicals (Alfa Aesar) A1531997%1g, 5g, 25g403-29-2[2]
L1932098%1g, 5g1006-39-9[3][4]
Tokyo Chemical Industry (TCI) B2382>97.0% (GC)5g, 25g403-29-2
Cefa Cilinas Biotics Pvt Ltd N/A>99%25kg, 50kg403-29-2
CP Lab Safety ALA-C106036-100gmin 98%100g1006-39-9

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of heterocyclic compounds are presented below.

Synthesis of this compound from 4-Fluoroacetophenone

This protocol describes a regioselective bromination of 4-fluoroacetophenone.

Materials:

Procedure:

  • To a well-stirred solution of 4-fluoroacetophenone (2 mmol) and ammonium bromide (0.215 g, 2.2 mmol) in methanol (10 ml), add Oxone (1.352 g, 2.2 mmol).[3]

  • Stir the reaction mixture at room temperature or reflux.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.[3]

  • Extract the product with ethyl acetate (3 x 25 ml).[3]

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[3]

  • Filter the solution and concentrate in vacuo to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[3]

Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol demonstrates the use of this compound in the Hantzsch thiazole (B1198619) synthesis.

Materials:

  • Substituted thiosemicarbazones

  • This compound

  • Ethanol

Procedure:

  • Prepare an equimolar mixture of the respective thiosemicarbazone and this compound in ethanol.[5]

  • Reflux the mixture for 4-5 hours.[5]

  • Monitor the reaction for the formation of the cyclized product.

  • Upon completion, cool the reaction mixture to allow for precipitation of the product.

  • Isolate the solid product by filtration and wash with cold ethanol.

  • The resulting 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole can be further purified by recrystallization.[5]

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly thiazole derivatives. These derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

  • Antidiabetic Agents: Thiazole derivatives synthesized from this compound have been investigated for their potential as α-amylase inhibitors, which could be relevant for the management of diabetes.[5]

  • Antibacterial and Antifungal Candidates: The thiazole nucleus is a common feature in many antimicrobial agents. Research has focused on synthesizing novel thiazole derivatives from this compound to target multidrug-resistant pathogens.

  • Anticancer Research: This compound serves as a building block in the development of potential anticancer agents, including competitive inhibitors of aromatase.[6]

Workflow and Synthesis Diagrams

The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.

G cluster_synthesis Synthesis of this compound 4-Fluoroacetophenone 4-Fluoroacetophenone Bromination Regioselective Bromination 4-Fluoroacetophenone->Bromination Oxone_NH4Br Oxone / NH4Br in Methanol Oxone_NH4Br->Bromination Crude_Product Crude This compound Bromination->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Synthesis of this compound.

G cluster_thiazole_synthesis Hantzsch Thiazole Synthesis Workflow Start Starting Materials Reactant_A This compound Start->Reactant_A Reactant_B Thiourea or Thiosemicarbazone Start->Reactant_B Reaction Condensation/ Cyclization in Ethanol Reactant_A->Reaction Reactant_B->Reaction Intermediate Thiazole Derivative (Crude) Reaction->Intermediate Purification Recrystallization/ Filtration Intermediate->Purification Final_Product Purified 2-Amino-4-(4-fluorophenyl) thiazole Derivative Purification->Final_Product Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assays) Final_Product->Biological_Screening

Caption: Thiazole Synthesis and Screening Workflow.

References

Key synonyms for 2-Bromo-4'-fluoroacetophenone (e.g., 4-Fluorophenacyl bromide).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Bromo-4'-fluoroacetophenone is a key building block in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth overview of its core properties, synthesis, and applications, with a focus on delivering practical, data-driven insights.

Core Synonyms and Identification

This compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its key synonyms is provided below for easy identification.

SynonymSource
4-Fluorophenacyl bromide[1]
2-Bromo-1-(4-fluorophenyl)ethanone[1]
p-Fluorophenacyl bromide[1]
ω-Bromo-4-fluoroacetophenone[1]
Acetophenone, 2-bromo-4'-fluoro-[1]
2-Bromo-p-fluoroacetophenone[1]
4'-Fluoro-α-bromoacetophenone[1]
α-Bromo-p-fluoroacetophenone[1]
1-(4-Fluorophenyl)-2-bromoethanone[1]
Bromomethyl 4-fluorophenyl ketone
α-Bromo-4-fluoroacetophenone[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.

PropertyValueSource(s)
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol
CAS Number 403-29-2[1]
Appearance Beige to light grey-green crystalline powder or flakes[1]
Melting Point 47-49 °C[2]
Boiling Point 150 °C at 12 mmHg[2]
Solubility Soluble in methanol (B129727)[2]
Flash Point >110 °C (>230 °F)

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the bromination of 4-fluoroacetophenone.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) in methanol (10 ml).

  • To this well-stirred solution, add Oxone (2.2 mmol) portion-wise.

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 25 ml).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under vacuum to obtain the crude product.[3]

Purification

The crude this compound can be purified by column chromatography.

Procedure:

  • Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.[3]

Analytical Characterization

The structure and purity of the synthesized compound are typically confirmed using various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the hydrogen atoms in the molecule, confirming the structure.

  • IR (Infrared) Spectroscopy: Used to identify the functional groups present, such as the carbonyl (C=O) group.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[3]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions, and the fluorine atom, which can enhance the pharmacological properties of the final compound.[4]

One notable application is in the synthesis of aromatase inhibitors , which are used in the treatment of hormone-dependent breast cancer.[2] It also serves as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen .[5]

Visualized Workflow: Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate where this compound plays a crucial role.

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Synthesis cluster_2 Intermediate Derivatization cluster_3 Final Product Synthesis 4-Fluoroacetophenone 4-Fluoroacetophenone Bromination Bromination 4-Fluoroacetophenone->Bromination NH4Br, Oxone 2-Bromo-4-fluoroacetophenone 2-Bromo-4-fluoroacetophenone Bromination->2-Bromo-4-fluoroacetophenone Nucleophilic_Substitution Nucleophilic_Substitution 2-Bromo-4-fluoroacetophenone->Nucleophilic_Substitution Nucleophile Functionalized_Intermediate Functionalized_Intermediate Nucleophilic_Substitution->Functionalized_Intermediate Cyclization_or_Coupling Cyclization_or_Coupling Functionalized_Intermediate->Cyclization_or_Coupling Reaction Active_Pharmaceutical_Ingredient Active_Pharmaceutical_Ingredient Cyclization_or_Coupling->Active_Pharmaceutical_Ingredient

Caption: Synthetic workflow from 4-Fluoroacetophenone to an API.

References

Methodological & Application

Synthesis of 2-Bromo-4'-fluoroacetophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-4'-fluoroacetophenone from 4-fluoroacetophenone, a key intermediate in the development of various pharmaceutical compounds. Detailed experimental protocols for a high-yield synthesis using Oxone and ammonium (B1175870) bromide are presented, alongside a comparative analysis of other common brominating agents. Safety precautions and visual workflows are included to ensure procedural clarity and safe laboratory practices.

Introduction

This compound is a critical building block in medicinal chemistry, primarily utilized in the synthesis of competitive inhibitors of aromatase.[1] The introduction of a bromine atom at the alpha-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] This application note details a highly efficient and regioselective method for its preparation from 4-fluoroacetophenone.

Comparative Analysis of Bromination Methods

Several reagents can be employed for the α-bromination of acetophenone (B1666503) derivatives. The choice of brominating agent can significantly impact reaction yield, time, and safety considerations. While data for the direct comparison on 4-fluoroacetophenone is limited, studies on structurally similar substrates, such as 4-chloroacetophenone, provide valuable insights into the relative efficacy of different methods.[3]

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Oxone / NH₄Br4-FluoroacetophenoneMethanol (B129727)Reflux1.397[4]
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385[3]
Copper(II) Bromide4-ChloroacetophenoneNot SpecifiedNot Specified3~60[3]
N-Bromosuccinimide (NBS)4-ChloroacetophenoneNot SpecifiedNot Specified3Low[3]

Note: The data for Pyridine Hydrobromide Perbromide, Copper(II) Bromide, and NBS were obtained using 4-chloroacetophenone as the substrate and serve as a relative comparison.

Experimental Protocol: Synthesis using Oxone and Ammonium Bromide

This protocol is based on a reported procedure with a high yield of 97%.[4]

Materials and Equipment
  • Reagents: 4-Fluoroacetophenone, Oxone (Potassium peroxymonosulfate), Ammonium Bromide (NH₄Br), Methanol, Ethyl Acetate (B1210297), Sodium Thiosulfate (B1220275) (aqueous solution), Sodium Sulfate (anhydrous), Water.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel), Thin Layer Chromatography (TLC) apparatus.

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol, 0.215 g) in methanol (10 ml).[4]

  • Addition of Oxidant: To the well-stirred solution, add Oxone (2.2 mmol, 1.352 g) in portions.[4]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.3 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding an aqueous solution of sodium thiosulfate.[4]

  • Extraction: Extract the product into ethyl acetate (3 x 25 ml).[4]

  • Washing and Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.[4]

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography (200-300 mesh) to yield pure this compound.[4]

  • Characterization: Confirm the structure of the product using ¹H NMR and mass spectrometry.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Handling Brominating Agents: Brominating agents can be corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Quenching: The quenching of the reaction with sodium thiosulfate should be performed carefully as it can be exothermic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Workflow

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 4-Fluoroacetophenone and NH4Br in Methanol B 2. Add Oxone A->B C 3. Reflux and Monitor by TLC B->C D 4. Quench with Sodium Thiosulfate C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Dry E->F G 7. Concentrate Crude Product F->G H 8. Column Chromatography G->H I Pure this compound H->I

Caption: A flowchart of the synthesis and purification process.

Logical Relationship of Reagents

Reagent_Relationship cluster_reactants Starting Materials Reactant1 4-Fluoroacetophenone (Substrate) Reaction Reactant2 Ammonium Bromide (Bromine Source) Oxidant Oxone (Oxidant) Oxidant->Reaction Solvent Methanol (Solvent) Solvent->Reaction Product This compound Reaction->Product  Bromination

References

Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-fluoroacetophenone is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its utility stems from the presence of three reactive sites: the aromatic ring, the ketone carbonyl group, and the activated α-carbon. The selective introduction of a bromine atom at the α-position to the carbonyl group yields a valuable synthon for further molecular elaboration. This document provides a detailed reaction mechanism, experimental protocols, and quantitative data for the α-bromination of 4-fluoroacetophenone.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The α-bromination of 4-fluoroacetophenone in the presence of an acid catalyst proceeds through a well-established multi-step mechanism involving the formation of an enol intermediate.[3][4][5] The reaction is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent like acetic acid or methanol (B129727).[4][6]

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-fluoroacetophenone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

  • Enolization: A weak base (A⁻) removes a proton from the α-carbon, leading to the formation of a resonance-stabilized enol intermediate. This tautomerization is the rate-determining step of the overall reaction.[3][7]

  • Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine species (e.g., Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion intermediate.

  • Deprotonation: A weak base (A⁻) removes the proton from the hydroxyl group of the oxonium ion, regenerating the carbonyl group and the acid catalyst. This final step yields the α-brominated product, this compound.

The presence of the fluorine atom at the para-position of the aromatic ring has a notable electronic influence. Fluorine is an electronegative atom that exerts a deactivating inductive effect (-I) on the aromatic ring.[8] However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which directs ortho- and para-substitution in electrophilic aromatic substitution reactions.[8][9] In the context of α-bromination, the electron-withdrawing nature of the fluorine atom can influence the rate of enolization.

Quantitative Data

The yield of the α-bromination of substituted acetophenones is influenced by several factors, including the nature of the brominating agent, reaction temperature, and reaction time. The following table summarizes yields obtained under various conditions for different acetophenone (B1666503) derivatives, providing a comparative overview.

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-FluoroacetophenoneOxone / NH₄BrMethanolReflux1.397[10]
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid90385[11]
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid90390[11]
AcetophenoneBromineAcetic AcidNot SpecifiedNot Specified72[4]
4-BenzyloxyacetophenoneBromineMethanolNot SpecifiedNot Specified90[6]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Method 1: Bromination using Oxone and Ammonium (B1175870) Bromide

This method offers a high-yield, regioselective synthesis of the target compound.[10]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a well-stirred solution of 4-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (0.215 g, 2.2 mmol).

  • To this mixture, add Oxone (1.352 g, 2.2 mmol).

  • The reaction mixture is then stirred at reflux temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (approximately 1.3 hours), quench the reaction by adding aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 25 ml).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo to yield the crude product.

  • Purify the crude residue by column chromatography over silica gel to afford pure this compound.[10]

Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_start Reactants cluster_mechanism Mechanism Steps cluster_product Product 4-Fluoroacetophenone 4-Fluoroacetophenone Protonation Protonation of Carbonyl Oxygen 4-Fluoroacetophenone->Protonation + H-A H-A Acid Catalyst Br2 Bromine Enolization Enol Formation (Rate-Determining) Protonation->Enolization Nucleophilic_Attack Nucleophilic Attack by Enol on Bromine Enolization->Nucleophilic_Attack + Br2 Deprotonation_Final Deprotonation Nucleophilic_Attack->Deprotonation_Final 2-Bromo-4-fluoroacetophenone 2-Bromo-4-fluoroacetophenone Deprotonation_Final->2-Bromo-4-fluoroacetophenone

Caption: Workflow of the acid-catalyzed α-bromination of 4-fluoroacetophenone.

Experimental Workflow Diagram

Experimental_Workflow Start Mix 4-Fluoroacetophenone, NH4Br, and Methanol Add_Oxone Add Oxone Start->Add_Oxone Reflux Reflux Reaction Mixture Add_Oxone->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Quench Quench with Sodium Thiosulfate Monitor_TLC->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Pure 2-Bromo-4'- fluoroacetophenone Purify->End

Caption: Experimental workflow for the synthesis of this compound.

References

The Versatility of 2-Bromo-4'-fluoroacetophenone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-fluoroacetophenone is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a diverse array of heterocyclic compounds and other valuable organic molecules.[1] Its structure, featuring a reactive α-bromo ketone and an electronically modified fluorophenyl ring, makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science components.[1][2][3] The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the fluorine atom modulates the reactivity of the aromatic ring. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Application in the Synthesis of Thiazole (B1198619) Derivatives

A prominent application of this compound is in the Hantzsch thiazole synthesis to produce biologically active thiazole derivatives. These compounds are of significant interest due to their potential therapeutic properties, including antidiabetic and antimicrobial activities.[4][5]

General Reaction Scheme:

reagent1 Thiosemicarbazone Derivative product 2-(2-Arylidenehydrazinyl)-4- (4-fluorophenyl)thiazole reagent1->product Ethanol (B145695), Reflux reagent2 This compound reagent2->product

Caption: Synthesis of Thiazole Derivatives.

Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol details the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles via the condensation of this compound with various thiosemicarbazones.[4][5]

Materials:

  • Substituted thiosemicarbazone (1.0 mmol)

  • This compound (1.0 mmol, 0.217 g)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask, combine an equimolar mixture of the respective thiosemicarbazone and this compound.

  • Add absolute ethanol to the mixture.

  • Reflux the reaction mixture for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The cyclized product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Characterization: The synthesized compounds can be characterized by various spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[4] For example, the thiazole proton at position 5 typically appears as a singlet in the ¹H NMR spectrum between 6.22 and 7.50 ppm.[4]

Quantitative Data Summary
Product TypeReaction Time (hours)Yield (%)
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles4-561-80

Application in the Synthesis of Chalcones

This compound is a valuable precursor for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones) through the Claisen-Schmidt condensation. Chalcones are important intermediates for the synthesis of flavonoids and other biologically active molecules with antimicrobial and anti-inflammatory properties.

General Reaction Scheme:

reagent1 Aromatic Aldehyde product Substituted Chalcone reagent1->product Base (e.g., NaOH), Ethanol reagent2 This compound reagent2->product

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol provides a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound (1.0 mmol, 0.217 g)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethanol

  • Aqueous Sodium Hydroxide (B78521) (10%)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask and stir at room temperature.

  • Add the substituted aromatic aldehyde to the solution.

  • Slowly add 10% aqueous sodium hydroxide dropwise to the reaction mixture.

  • Continue stirring the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash with water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Yields

While specific yields for chalcones derived from this compound are not extensively reported in the provided search results, similar reactions using substituted acetophenones report good to excellent yields, often in the range of 80-95%.

Synthesis of this compound

For researchers who wish to synthesize the starting material in-house, a reliable protocol is available.

Reaction Scheme:

reagent1 4-Fluoroacetophenone product This compound reagent1->product Methanol, Reflux reagent2 Oxone, NH4Br reagent2->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-Fluoroacetophenone

This protocol describes a regioselective bromination of 4-fluoroacetophenone.[6]

Materials:

  • 4-Fluoroacetophenone (2 mmol, 0.276 g)

  • Oxone (1.352 g, 2.2 mmol)

  • Ammonium (B1175870) bromide (NH₄Br) (0.215 g, 2.2 mmol)

  • Methanol (10 mL)

  • Aqueous sodium thiosulfate

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a well-stirred solution of 4-fluoroacetophenone in methanol, add ammonium bromide and Oxone.

  • Reflux the reaction mixture for approximately 1.3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Quantitative Data Summary
Starting MaterialProductReagentsReaction Time (hours)Yield (%)
4-FluoroacetophenoneThis compoundOxone, NH₄Br1.397

This compound is a highly valuable and versatile building block in organic synthesis. The protocols provided herein for the synthesis of thiazoles and chalcones demonstrate its utility in creating complex, biologically relevant molecules. The high yields and straightforward reaction conditions make it an attractive starting material for a wide range of synthetic applications in drug discovery and materials science.

References

Applications of 2-Bromo-4'-fluoroacetophenone in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its chemical structure, featuring a reactive bromine atom and an electron-withdrawing fluorine atom, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules.[2] This document outlines key applications of this compound in the development of anticancer, antifungal, and enzyme-inhibiting agents, and as a precursor for photoinduced DNA cleaving agents. Detailed experimental protocols and quantitative data are provided to support researchers and drug development professionals in leveraging this compound for their research.

Synthesis of Anticancer Agents: Thiazole (B1198619) Derivatives

This compound is a key intermediate in the synthesis of substituted thiazole derivatives, a class of compounds that have demonstrated significant anticancer activity. The reaction of this compound with thiosemicarbazones leads to the formation of 2-hydrazinylthiazole (B183971) scaffolds. These scaffolds can be further modified to generate a library of compounds with potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Studies on structurally similar 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown that these compounds induce cancer cell death via caspase-dependent apoptosis.[1][3] This suggests that derivatives of this compound may also exert their anticancer effects through the induction of programmed cell death.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thiazolylhydrazone derivatives, demonstrating the potential of this class of compounds.

Compound IDCancer Cell LineGI50 (µM)
3f MCF-7 (Breast Cancer)1.0 ± 0.1
3a' MCF-7 (Breast Cancer)1.7 ± 0.3
3b' HCT-116 (Colorectal Carcinoma)1.6 ± 0.2
3f HCT-116 (Colorectal Carcinoma)1.6 ± 0.1
3n HCT-116 (Colorectal Carcinoma)1.1 ± 0.5
3w HCT-116 (Colorectal Carcinoma)1.5 ± 0.8

Data adapted from a study on α-bromo-4-cyanoacetophenone derivatives, which are structurally analogous and follow the same synthetic pathway.[1][3]

Development of Antifungal Agents: Triazole Derivatives

The synthesis of novel triazole-based antifungal agents is another significant application of this compound. The α-bromoketone functionality allows for facile reaction with 1,2,4-triazole (B32235) to form a key intermediate, which can be further elaborated to produce analogues of known antifungal drugs like fluconazole (B54011) and voriconazole. The presence of the fluorophenyl group is a common feature in many potent antifungal agents.

Quantitative Data: Antifungal Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative triazole antifungal compounds, highlighting their efficacy against various fungal strains.

Compound IDC. albicans (MIC in µg/mL)A. flavus (MIC in µg/mL)
5a 0.5 - 320.5 - 32
5b 0.5 - 80.5 - 8
5e 0.5>256
Fluconazole 1 - 16>256
Miconazole 4 - 324 - 256

Data adapted from a study on the synthesis of novel triazole antifungals, illustrating the potential MIC ranges for this class of compounds.[4]

Aromatase Inhibitors for Cancer Therapy

This compound is a valuable precursor for the synthesis of competitive inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis.[5][6] Aromatase inhibitors are a cornerstone in the treatment of hormone-dependent breast cancer. The fluorophenyl moiety of this compound is a key structural feature in several potent non-steroidal aromatase inhibitors like letrozole (B1683767) and vorozole.

Quantitative Data: Aromatase Inhibition

The following table shows the IC50 values for representative aromatase inhibitors, indicating their potency.

CompoundAromatase Inhibition IC50 (nM)
Letrozole Analogue 0.52
Vorozole Analogue 0.87

Data adapted from a study on letrozole and vorozole-based dual aromatase-sulfatase inhibitors, showcasing the high potency achievable.[7][8]

Photoinduced DNA Cleaving Agents

Upon illumination, derivatives of this compound can serve as precursors for highly reactive fluoro-substituted phenyl radicals.[9][10] These radicals can induce DNA strand breakage, making these compounds potential candidates for photodynamic therapy. The mechanism involves the photo-induced cleavage of the carbon-bromine bond, leading to the formation of radicals that can abstract hydrogen atoms from the deoxyribose backbone of DNA or oxidize DNA bases, ultimately resulting in cleavage of the DNA strands.

Experimental Protocols

Protocol 1: Synthesis of a Thiazolylhydrazone Anticancer Agent

This protocol describes a general method for the synthesis of a 4-(4-fluorophenyl)-2-(2-benzylidenehydrazinyl)thiazole derivative.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of Thiosemicarbazone cluster_1 Step 2: Cyclization to Thiazole A Benzaldehyde C Ethanol, Reflux A->C B Thiosemicarbazide B->C D Thiosemicarbazone Intermediate C->D E Thiosemicarbazone Intermediate G Ethanol, Reflux E->G F This compound F->G H Thiazolylhydrazone Product G->H G A This compound C Acetonitrile, Stir at RT A->C B 1,2,4-Triazole B->C D Triazolium Bromide Intermediate C->D G A Prepare reaction mixtures: Plasmid DNA + Test Compound B Incubate in the dark (control) A->B C Irradiate with UV light A->C D Add loading dye B->D C->D E Agarose Gel Electrophoresis D->E F Visualize DNA bands under UV E->F G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Response Anticancer Compound Anticancer Compound Procaspase-8 Procaspase-8 Anticancer Compound->Procaspase-8 Procaspase-9 Procaspase-9 Anticancer Compound->Procaspase-9 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

References

The Pivotal Role of 2-Bromo-4'-fluoroacetophenone in Pharmaceutical Synthesis: Application in the Preparation of Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4'-fluoroacetophenone is a key building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a reactive bromine atom and a fluorine-substituted aromatic ring, makes it a versatile intermediate for the construction of complex molecular architectures found in modern pharmaceuticals. This document provides a detailed overview of its application in the synthesis of the potent antifungal agent, Voriconazole, including experimental protocols and a summary of quantitative data.

Application in the Synthesis of Voriconazole

Voriconazole is a triazole antifungal drug used to treat serious fungal infections. The synthesis of Voriconazole relies on the initial preparation of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This compound serves as a critical starting material for the synthesis of this key intermediate.

Experimental Protocols

Step 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Voriconazole Intermediate)

This protocol is based on established methods for the synthesis of similar triazolyl ethanone (B97240) derivatives.

  • Materials:

    • This compound

    • 1H-1,2,4-triazole

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Brine solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of this compound (1 equivalent) in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Step 2: Synthesis of Voriconazole from the Intermediate

The following steps are a summary of the subsequent conversion of the intermediate to Voriconazole, as described in various synthetic patents.

  • Reaction with a Pyrimidine (B1678525) Derivative: The intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is reacted with a protected 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) derivative in the presence of a strong base such as lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This reaction forms the core structure of Voriconazole.

  • Deprotection and Resolution: The protecting group on the pyrimidine ring is removed, and the resulting racemic mixture of diastereomers is subjected to chiral resolution, often using a chiral acid like R-(-)-10-camphorsulfonic acid, to isolate the desired (2R,3S)-enantiomer.

Quantitative Data Summary

StepReactantsReagents and ConditionsProductYield (%)Purity (%)
1This compound, 1H-1,2,4-triazoleK₂CO₃, DMF, 60-70 °C1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone80-90 (Estimated)>98 (after purification)
21-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 4-chloro-6-ethyl-5-fluoropyrimidine derivativeLDA, THF, -78 °CRacemic Voriconazole precursor60-70Not specified
3Racemic Voriconazole precursorR-(-)-10-camphorsulfonic acid(2R,3S)-Voriconazole>90 (from racemate)>99.5

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Voriconazole

Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

Voriconazole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-methylated Sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further Steps DamagedMembrane Damaged Fungal Cell Membrane Intermediate->DamagedMembrane Accumulation leads to Membrane Healthy Fungal Cell Membrane Ergosterol->Membrane Incorporation Voriconazole Voriconazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Voriconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibits Synthesis_Workflow Start This compound + 1H-1,2,4-triazole Reaction Reaction in DMF with K₂CO₃ at 60-70 °C Start->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Purification->Product

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed synthetic protocols for the preparation of various heterocyclic compounds utilizing 2-Bromo-4'-fluoroacetophenone as a key starting material. The methodologies outlined are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

The synthesis of 2-amino-4-(4-fluorophenyl)thiazole is a fundamental reaction that serves as a gateway to a variety of other heterocyclic derivatives. This protocol is based on the Hantzsch thiazole (B1198619) synthesis.

Experimental Protocol:

A mixture of this compound (0.01 mol) and thiourea (B124793) (0.01 mol) in ethanol (B145695) (25 mL) was refluxed for 4 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The resulting solid was filtered, washed with water, and recrystallized from ethanol to afford the pure 2-amino-4-(4-fluorophenyl)thiazole.

One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

A facile one-pot reaction enables the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound. This method is advantageous as it avoids the isolation of potentially hazardous azide (B81097) intermediates.[1][2]

Experimental Protocol:

To a solution of this compound (1 mmol) and a terminal alkyne (1 mmol) in a mixture of DMF/H2O, sodium azide (1.2 mmol), sodium ascorbate (B8700270) (0.2 mmol), and copper(II) sulfate (B86663) pentahydrate (0.1 mmol) were added. The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the mixture was diluted with water and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Synthesis of 3-Aroyl-2-aryl-imidazo[1,2-a]pyridines

This protocol describes a three-component reaction for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives.

Experimental Protocol:

A mixture of this compound (1 mmol), 2-aminopyridine (B139424) (1 mmol), and an aromatic aldehyde (1 mmol) was heated in the presence of a catalytic amount of FeBr3 under an air atmosphere.[3][4] The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the solid product was collected by filtration. The crude product was washed with a small amount of cold ethanol and then recrystallized to afford the pure 3-aroyl-2-aryl-imidazo[1,2-a]pyridine.[3][4]

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives can be synthesized through the condensation of this compound with o-phenylenediamine (B120857).

Experimental Protocol:

An equimolar mixture of this compound (1 mmol) and o-phenylenediamine (1 mmol) was refluxed in ethanol for a specified time.[5] The reaction was monitored by TLC. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the desired quinoxaline derivative.[5]

Data Summary

The following table summarizes the yields for representative heterocyclic compounds synthesized from this compound.

Heterocyclic Compound ClassSpecific DerivativeYield (%)Reference
Thiazoles2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles61-80%[6]
1,2,3-Triazoles1,4-disubstituted 1,2,3-triazoles60-90%[7]
Imidazo[1,2-a]pyridines3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)Good[3][4][8]
Quinoxalines2-(4-fluorophenyl)quinoxalineHigh[5]

Visualizations

Experimental Workflow

G General Workflow for Heterocycle Synthesis A This compound F 2-Amino-4-(4-fluorophenyl)thiazole A->F Hantzsch Synthesis G 1,4-Disubstituted-1,2,3-triazole A->G Click Chemistry H Imidazo[1,2-a]pyridine A->H 3-Component Reaction I Quinoxaline A->I Condensation B Thiourea B->F C Terminal Alkyne + NaN3 C->G D 2-Aminopyridine + Aldehyde D->H E o-Phenylenediamine E->I G Hantzsch Thiazole Synthesis start This compound Thiourea intermediate Thiazolium Intermediate start->intermediate   Ethanol, Reflux product 2-Amino-4-(4-fluorophenyl)thiazole intermediate->product   Tautomerization   & Deprotonation G One-Pot Triazole Synthesis via Click Chemistry A This compound C In situ generated Azide Intermediate A->C Nucleophilic Substitution B NaN3 B->C E 1,4-Disubstituted-1,2,3-triazole C->E [3+2] Cycloaddition (Cu(I) catalyst) D Terminal Alkyne D->E

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-fluoroacetophenone is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its chemical structure, featuring a reactive α-bromoketone moiety and an electron-withdrawing fluorine atom on the phenyl ring, makes it an excellent substrate for nucleophilic substitution reactions. The bromine atom serves as an effective leaving group, readily displaced by a variety of nucleophiles, while the fluorine atom can influence the reactivity of the molecule and provide a useful probe for NMR spectroscopic analysis.[1][2][3]

These application notes provide a comprehensive guide to performing nucleophilic substitution reactions with this compound using a range of common nucleophiles, including amines, thiols, and alcohols/phenols. Detailed experimental protocols, quantitative data, and visualizations are provided to facilitate the successful synthesis and characterization of the resulting substituted acetophenone (B1666503) derivatives.

General Reaction Pathway

The fundamental reaction described is a nucleophilic substitution (SN2) at the α-carbon of the acetophenone. The nucleophile (Nu:) attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

digraph "General Reaction Pathway" {
  graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5];
  node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [arrowhead=vee, color="#4285F4"];

reagents [label="this compound + Nucleophile (Nu-H)"]; products [label="Substituted Acetophenone + HBr"];

reagents -> products [label="Base, Solvent"]; }

Caption: Conceptual pathway from reagents to the final purified product.

References

Application Notes and Protocols for the Characterization of 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-Bromo-4'-fluoroacetophenone. The following protocols are designed to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Summary of ¹H and ¹³C NMR Spectral Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~4.4s--CH₂Br
¹H~7.2t~8.6Ar-H (ortho to F)
¹H~8.0dd~8.6, ~5.4Ar-H (meta to F)
¹³C~30---CH₂Br
¹³C~116 (d)-¹JCF ≈ 255Ar-C (ortho to F)
¹³C~131 (d)-³JCF ≈ 9Ar-C (meta to F)
¹³C~133 (d)-⁴JCF ≈ 3Ar-C (ipso to C=O)
¹³C~166 (d)-²JCF ≈ 22Ar-C (para to C=O)
¹³C~190--C=O

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters for ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectra using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent CDCl3 with TMS Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Spectral Interpretation Processing->Analysis

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Table 2: Summary of Mass Spectrometry Data

m/zIonRelative Abundance
216/218[M]⁺Moderate
123[M - CH₂Br]⁺High
95[C₆H₄F]⁺High

Interpretation of Fragmentation Pattern: The mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak ([M]⁺) at m/z 216 and 218, with approximately equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The base peak is typically observed at m/z 123, corresponding to the 4-fluorobenzoyl cation, formed by the cleavage of the C-C bond between the carbonyl group and the bromomethyl group. Another significant fragment is observed at m/z 95, which corresponds to the fluorophenyl cation, resulting from the loss of a carbonyl group from the 4-fluorobenzoyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Dilute Prepare Dilute Solution Sample->Dilute Solvent Volatile Solvent Solvent->Dilute GC_MS GC-MS System Dilute->GC_MS Separation GC Separation GC_MS->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Fragmentation Fragmentation Pattern Mass_Spectrum->Fragmentation

GC-MS Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Table 3: Summary of FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~1685StrongC=O (aryl ketone) stretch
~1595, ~1500StrongAromatic C=C stretch
~1230StrongC-F stretch
~600MediumC-Br stretch

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds.

Table 4: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the specified ratio. Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase Equilibrate System Equilibration Mobile_Phase->Equilibrate Sample_Sol Prepare Sample Solution Inject Inject Sample Sample_Sol->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Purity Calculate Purity Chromatogram->Purity

HPLC Analysis Workflow

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and heat of fusion, while TGA is used to assess the thermal stability and decomposition profile of the compound.

Table 5: Thermal Analysis Data

TechniqueParameterValue
DSCMelting Point (Onset)~47-49 °C[1][2][3][4]
TGADecomposition TemperatureDependent on atmosphere and heating rate

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrument: A simultaneous DSC-TGA instrument or separate DSC and TGA instruments.

  • DSC Conditions:

    • Temperature Program: Heat the sample from 25 °C to 100 °C at a heating rate of 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition from the weight loss curve.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Weigh Weigh 3-5 mg Sample->Weigh Pan Place in Pan Weigh->Pan Instrument DSC/TGA Instrument Pan->Instrument Heat Heat under N₂ atmosphere Instrument->Heat DSC_Data Record Heat Flow (DSC) Heat->DSC_Data TGA_Data Record Weight Loss (TGA) Heat->TGA_Data Melting_Point Determine Melting Point DSC_Data->Melting_Point Decomposition Determine Decomposition Temp. TGA_Data->Decomposition

Thermal Analysis (DSC/TGA) Workflow

References

Application Notes and Protocols for Scaling Up Reactions Involving 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and critical considerations for the synthesis of 2-Bromo-4'-fluoroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocols described herein cover both laboratory-scale batch synthesis and strategies for scaling up to larger production volumes, with a focus on reaction efficiency, safety, and product purity.

Introduction

This compound is a versatile building block used in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a reactive α-bromo ketone, allows for a range of subsequent chemical transformations. The demand for this intermediate necessitates robust and scalable synthetic methods. This document outlines two primary approaches for its synthesis: a traditional batch process suitable for laboratory scale and a continuous flow process, which offers significant advantages for larger scale production.

Data Presentation

A critical aspect of scaling up any chemical synthesis is the selection of reagents and reaction conditions that provide a balance of reactivity, selectivity, safety, and cost-effectiveness. Below is a comparison of different brominating agents for the α-bromination of acetophenone (B1666503) derivatives, which can serve as a guide for process development.

Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenone Derivatives

Brominating AgentSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Selectivity & Remarks
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385High efficiency and safer solid reagent compared to liquid Br₂.[3]
Pyridine Hydrobromide Perbromide4-TrifluoromethylacetophenoneAcetic Acid90390Excellent yield, though the substrate is more expensive.[3]
N-Bromosuccinimide (NBS) / Al₂O₃Aralkyl KetonesAcetonitrileReflux0.17 - 0.3389Effective for a range of aralkyl ketones.[3]
Elemental Bromine (Br₂)4-ChloroacetophenoneEtherIce Bath to RTNot Specified88-96High yield but requires careful handling of hazardous liquid bromine.[3]
Copper(II) Bromide (CuBr₂)4-ChloroacetophenoneAcetic Acid903~60Moderate yield.[3]

Table 2: Process Parameters for α-Bromination of Acetophenone in a Continuous Flow Microreactor [4]

ParameterOptimized Condition
Temperature20°C
Reaction Time60 seconds
Bromine to Substrate Stoichiometry2.5 to 4.0
Production Rate (Phenacyl Bromide)1.1 g/hr

Experimental Protocols

Laboratory-Scale Batch Synthesis of this compound

This protocol describes a safe and efficient laboratory-scale synthesis using Oxone® and ammonium (B1175870) bromide.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for reflux temperature)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (2.2 mmol, 0.215 g) and Oxone® (2.2 mmol, 1.352 g).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a faster reaction, the mixture can be heated to reflux.

  • Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 25 ml).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[5]

Scale-Up Strategy: Continuous Flow Synthesis

For larger scale production, a continuous flow microreactor setup is recommended. This approach offers enhanced safety, better temperature control, and improved mixing, leading to higher selectivity and yields. The following is a general protocol for the α-bromination of an acetophenone derivative in a continuous flow system.

Materials:

  • 4'-Fluoroacetophenone

  • Bromine

  • 1,4-Dioxane (or other suitable solvent)

  • Hydrogen bromide (33% in acetic acid, as catalyst)

  • Quenching solution (e.g., 2-methoxypropene)

Equipment:

  • Continuous flow reactor system with pumps and a microreactor

  • Temperature controller

  • Back-pressure regulator

  • Product collection vessel

Procedure:

  • Solution Preparation:

    • Solution A (Substrate): Prepare a solution of 4'-fluoroacetophenone and a catalytic amount of hydrogen bromide in 1,4-dioxane.

    • Solution B (Brominating Agent): Prepare a solution of bromine in 1,4-dioxane.

  • System Setup:

    • Set up the continuous flow reactor system according to the manufacturer's instructions.

    • Set the desired reaction temperature (e.g., 20°C) and back pressure.[4]

  • Reaction:

    • Pump Solution A and Solution B into the microreactor at controlled flow rates to achieve the desired stoichiometry and residence time (e.g., 60 seconds).[4]

  • Quenching and Collection:

    • The reaction mixture exiting the reactor is continuously mixed with a quenching solution to stop the reaction.

    • Collect the quenched reaction mixture in a suitable vessel.

  • Work-up and Purification:

    • The collected solution is then subjected to a standard work-up procedure, which may include washing, extraction, and solvent removal.

    • The crude product can be purified by crystallization or chromatography.

Safety Precautions

  • This compound is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Elemental bromine is highly toxic and corrosive. Handle with extreme care and have a bromine spill kit readily available.

  • Reactions involving bromine are exothermic and should be carefully monitored, especially during scale-up. The use of a continuous flow reactor can significantly mitigate the risks associated with exotherms.

Visualizations

Experimental Workflow for Batch Synthesis

Batch_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Mix 4'-Fluoroacetophenone, NH4Br, and Oxone in Methanol stir Stir at Room Temperature or Reflux reagents->stir monitor Monitor by TLC stir->monitor quench Quench with Aq. Na2S2O3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Water and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the laboratory-scale batch synthesis of this compound.

Logical Relationship for Scale-Up Decision

Scale_Up_Decision start Need to Synthesize This compound scale Desired Production Scale? start->scale lab_scale Laboratory Scale (<100 g) scale->lab_scale Small large_scale Pilot/Industrial Scale (>100 g) scale->large_scale Large batch Batch Synthesis Protocol lab_scale->batch flow Continuous Flow Protocol large_scale->flow

Caption: Decision-making process for selecting a synthesis protocol based on the desired production scale.

References

Troubleshooting & Optimization

How to purify 2-Bromo-4'-fluoroacetophenone using column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the purification of 2-bromo-4'-fluoroacetophenone using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: The standard choice for the purification of this compound is silica (B1680970) gel (200-300 mesh is commonly reported).[1] Due to the potentially acidic nature of silica gel which can cause tailing with some compounds, neutral alumina (B75360) can be considered as an alternative stationary phase.

Q2: How do I determine the best mobile phase (eluent) for the separation? A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) before performing the column chromatography. A good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[2] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

Q3: What are the most common impurities I should expect? A3: The most likely impurities are the unreacted starting material, 4'-fluoroacetophenone (B120862), and potentially a small amount of the dibrominated byproduct, 2,2-dibromo-1-(4-fluorophenyl)ethanone. The starting material is less polar than the desired product, while the dibrominated species is more polar.

Q4: My purified product is a white to off-white solid. How should I store it? A4: this compound should be stored in a tightly closed container in a cold, dry place, typically at 2-8°C under an inert atmosphere.[3][4] It is also classified as a lachrymator and corrosive, so proper handling and storage are crucial.[4][5]

Q5: Can I use recrystallization instead of column chromatography? A5: Recrystallization can be an effective purification method if the crude product is a solid and the impurities have significantly different solubilities in a chosen solvent. However, column chromatography is generally more versatile for separating compounds with similar polarities, which is often the case with bromination reaction mixtures.[2]

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of this compound from a crude reaction mixture.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (200-300 mesh) to your chosen starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Stir the mixture gently with a glass rod to create a homogenous, pourable slurry, ensuring no air bubbles are trapped.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently to ensure even packing and prevent air channels.

  • Once the silica has settled, add a protective layer of sand on top. Do not let the solvent level drop below the top of the sand layer at any point.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.

  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase. Start with a less polar solvent system and consider using a gradient elution (gradually increasing the polarity) if TLC shows a wide range of polarities for the components.[2]

  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the separation by collecting small spots from the fractions and running TLC plates.

5. Product Isolation:

  • Combine the fractions that contain the pure desired product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆BrFO[3][4]
Molecular Weight 217.04 g/mol [4]
Appearance White to off-white or beige crystalline powder/flakes[3][4]
Melting Point 47-49 °C[4]
Boiling Point 150 °C at 12 mmHg[4]
Solubility Soluble in methanol, chloroform; sparingly soluble in water[3][6]

Table 2: Example TLC Analysis for Eluent System Optimization

Eluent System (Hexanes:Ethyl Acetate)Rf of 4'-fluoroacetophenone (Impurity)Rf of this compound (Product)Observations
95:5 0.550.40Good separation, product Rf is slightly high.
98:2 0.400.25Excellent separation, ideal for column elution.
90:10 0.700.60Poor separation, compounds run too fast.

Note: Rf values are illustrative and should be determined experimentally.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation Incorrect Mobile Phase: The eluent polarity is too high or too low.Optimize the mobile phase using TLC to achieve a product Rf of 0.2-0.4 and maximize the difference in Rf values between the product and impurities.[2]
Column Overloading: Too much crude sample was loaded onto the column.Use a larger column or reduce the amount of sample. A general rule is to load 1-5% of the silica gel weight.[2]
Tailing of Bands/Spots Acidic Silica Gel: The compound may be interacting strongly with the acidic surface of the silica.Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the silica gel.[2] Alternatively, use neutral alumina as the stationary phase.
Cracked or Channeled Column Improper Packing: The silica gel bed was not packed uniformly or has run dry.Ensure the column is packed carefully as a homogenous slurry. Never let the solvent level drop below the top of the stationary phase.
Product is not Eluting Eluent Polarity is too Low: The mobile phase is not strong enough to move the compound down the column.Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 98:2 Hexanes:EtOAc to 95:5, then 90:10.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude Product tlc TLC Analysis (Optimize Eluent) crude_product->tlc slurry Prepare Silica Slurry tlc->slurry pack_column Pack Column slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Problem: Poor Separation check_rf Are Rf values of spots too high (>0.5) or too low (<0.1)? start->check_rf rf_high Decrease Eluent Polarity (e.g., more Hexanes) check_rf->rf_high Too High rf_low Increase Eluent Polarity (e.g., more Ethyl Acetate) check_rf->rf_low Too Low check_separation Is the separation between spots on TLC plate small? check_rf->check_separation No (In Range) rf_high->check_separation rf_low->check_separation try_solvent Try a different solvent system (e.g., Dichloromethane/Hexanes) check_separation->try_solvent Yes check_loading Is the column overloaded? check_separation->check_loading No solution Problem Resolved try_solvent->solution reduce_load Reduce sample load or use a larger column check_loading->reduce_load Yes check_loading->solution No reduce_load->solution

Caption: Decision tree for troubleshooting poor separation.

References

Common challenges and side products in the synthesis of 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the α-bromination of 4'-fluoroacetophenone. This is typically achieved using a brominating agent in the presence of a catalyst or promoter. Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and a combination of Oxone® and ammonium (B1175870) bromide (NH₄Br). The reaction is often catalyzed by an acid, such as acetic acid or hydrobromic acid, which facilitates the formation of the enol intermediate necessary for the reaction to proceed.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main side products in the synthesis of this compound are:

  • 2,2-Dibromo-4'-fluoroacetophenone: This results from over-bromination of the starting material.

  • Ring-brominated isomers: Although α-bromination is generally favored, electrophilic substitution on the aromatic ring can occur, leading to isomers such as 3'-Bromo-4'-fluoroacetophenone.

  • Unreacted 4'-fluoroacetophenone: Incomplete conversion will leave the starting material in the crude product mixture.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction's progress in real-time.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 5:1 v/v), can be used for this purpose.[2]

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified using several methods:

  • Recrystallization: This is a common and effective method for purifying the solid product. Suitable solvents include ethanol (B145695) or a mixture of ethanol and water.

  • Silica (B1680970) Gel Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.[1] A solvent system such as hexane/ethyl acetate can be used to elute the desired product.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time. Ensure you are using a fresh or properly stored brominating agent.
Insufficient Enol/Enolate Formation The reaction proceeds through an enol or enolate intermediate. For acid-catalyzed reactions, ensure a suitable acid catalyst (e.g., acetic acid, HBr) is present in the correct amount to facilitate enol formation.
Inappropriate Reaction Temperature The α-bromination of acetophenone (B1666503) derivatives often requires elevated temperatures. If the reaction temperature is too low, the rate can be significantly reduced. Experiment with incrementally increasing the reaction temperature while monitoring for product formation and side reactions. For some procedures, a temperature of around 90°C is optimal.
Insufficient Reaction Time Monitor the reaction progress using TLC to determine the optimal reaction time. Ensure the reaction is allowed to proceed until the starting material is consumed.

Problem 2: Presence of Multiple Products (Low Selectivity)

Side Product Observed Possible Cause Suggested Solution
2,2-Dibromo-4'-fluoroacetophenone - Excess of brominating agent.- Rapid addition of the brominating agent.- Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the brominating agent.- Add the brominating agent slowly and controllably to the reaction mixture.
Ring-Brominated Isomers The 4-fluoro group is an ortho-, para-director, but the acetyl group is a meta-director. While α-bromination is kinetically favored, ring bromination can occur, especially under certain conditions.Performing the reaction under acidic conditions favors the formation of the enol, promoting selective reaction at the α-carbon over the aromatic ring.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of α-Bromoacetophenones

Brominating AgentSubstrateCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine hydrobromide perbromide4-ChloroacetophenoneAcetic Acid90385[2]
N-Bromosuccinimide (NBS)4-ChloroacetophenoneAcetic Acid903Low (mostly unreacted starting material)[2]
Cupric Bromide (CuBr₂)4-ChloroacetophenoneAcetic Acid903~60[2]
Oxone® / NH₄Br4-FluoroacetophenoneMethanol (B129727)Reflux1.397[1]
Bromine (Br₂)2',4'-DifluoroacetophenoneAcetic Acid10-306.2597[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Oxone® and Ammonium Bromide [1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoroacetophenone (2 mmol) in methanol (10 ml).

  • Addition of Reagents: To the well-stirred solution, add ammonium bromide (0.215 g, 2.2 mmol) followed by Oxone® (1.352 g, 2.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or reflux temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (3 x 25 ml).

  • Washing: Combine the organic layers and wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol 2: Synthesis of 2-Bromo-2',4'-difluoroacetophenone using Bromine and Acetic Acid [3]

Note: This protocol is for a similar substrate and can be adapted for 4'-fluoroacetophenone.

  • Reaction Setup: Dissolve 1-(2,4-difluorophenyl)ethanone (150 g, 961 mmol) in acetic acid (750 ml) in a suitable reaction vessel and cool to 10-15°C.

  • Addition of Bromine: Add 5 ml of bromine dropwise to the solution. After 30 minutes, warm the mixture to 30°C until the reaction starts, then cool it again to 15-20°C. Add a further 45 ml of bromine dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Work-up: Pour the reaction mixture into 1 liter of ice-water and add 400 ml of dichloromethane (B109758) (DCM).

  • Extraction and Washing: Separate the organic phase and wash it three times with water.

  • Drying and Concentration: Dry the organic layer over sodium sulfate and remove the solvent in vacuum to yield the product.

Mandatory Visualization

Synthesis_Troubleshooting start Start Synthesis of This compound reaction_complete Reaction Monitoring (TLC) start->reaction_complete workup Work-up and Purification reaction_complete->workup Reaction Complete low_yield Low Yield or Incomplete Reaction reaction_complete->low_yield Starting Material Remains product_ok Product Obtained (Check Yield and Purity) workup->product_ok end Synthesis Complete product_ok->end Acceptable multiple_spots Multiple Spots on TLC (Side Products) product_ok->multiple_spots Not Acceptable check_reagents Check Reagent Activity (e.g., fresh NBS) low_yield->check_reagents check_temp Optimize Reaction Temperature low_yield->check_temp check_time Increase Reaction Time low_yield->check_time check_reagents->reaction_complete check_temp->reaction_complete check_time->reaction_complete dibromination Di-bromination Product multiple_spots->dibromination ring_bromination Ring Bromination multiple_spots->ring_bromination control_stoichiometry Control Stoichiometry (1.1 eq. Brominating Agent) dibromination->control_stoichiometry slow_addition Slow Addition of Brominating Agent dibromination->slow_addition control_stoichiometry->workup slow_addition->workup acidic_conditions Ensure Acidic Conditions ring_bromination->acidic_conditions acidic_conditions->workup

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Mechanism cluster_main Acid-Catalyzed α-Bromination cluster_side Side Reactions ketone 4'-Fluoroacetophenone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ ring_bromination Ring Bromination Product ketone->ring_bromination + Br₂ (Electrophilic Aromatic Substitution) enol Enol Intermediate protonated_ketone->enol - H⁺ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br₂ product This compound brominated_intermediate->product - HBr dibromination 2,2-Dibromo-4'-fluoroacetophenone product->dibromination + Br₂ (Excess)

Caption: Reaction mechanism for the synthesis of this compound and common side reactions.

References

Methods for improving the yield and purity of 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound start with 4'-fluoroacetophenone (B120862) as the substrate. The key difference lies in the choice of brominating agent and reaction conditions. Common approaches include:

  • Bromination using Bromoacetyl Bromide with a Lewis Acid Catalyst: This method involves the reaction of 4-fluoro-biphenyl with bromoacetyl bromide in the presence of a Lewis acid like aluminum chloride.[1]

  • Direct Bromination with Elemental Bromine: While not explicitly detailed for this specific compound in the provided results, α-bromination of acetophenone (B1666503) derivatives can be achieved using elemental bromine, often with a catalyst.

  • Halogenation with N-Bromosuccinimide (NBS): NBS is a common reagent for α-bromination of ketones, though its thermal stability can be a concern with certain solvents.[2]

  • Oxone and Ammonium (B1175870) Bromide: This system provides an effective and regioselective method for the bromination of 4'-fluoroacetophenone.[3][4]

  • Pyridinium Chlorochromate (PCC): This reagent has also been used to achieve high yields of the desired product.[5]

Q2: What is the typical yield and purity I can expect?

A2: The yield and purity of this compound are highly dependent on the chosen synthetic route, reaction conditions, and purification method. Reported yields range from 60% to as high as 97%.[1][3][5] Purity is often reported as >97% or ≥98% after purification.[6][7]

Q3: What are the critical parameters to control during the synthesis?

A3: To ensure high yield and purity, the following parameters are critical:

  • Temperature: Many bromination reactions are exothermic. Proper temperature control is essential to prevent side reactions and decomposition of reagents. For instance, cooling on an ice-salt bath may be necessary during the addition of reagents.[1]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of by-products.[2][3][4]

  • Stoichiometry of Reagents: The molar ratio of the substrate to the brominating agent should be carefully controlled to prevent over-bromination or incomplete reaction.[2]

  • Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. Common solvents include methanol (B129727), ethylene (B1197577) chloride, and dichloromethane.[1][3][4][5]

Q4: How can I purify the crude this compound?

A4: Common purification methods for this compound include:

  • Recrystallization: This is an effective method for removing impurities, with carbon tetrachloride being a reported solvent.[1]

  • Silica (B1680970) Gel Column Chromatography: This technique is widely used to obtain a highly pure product.[3][4][5] The choice of eluent is critical for good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of side products (e.g., dibrominated species). 3. Loss of product during workup or purification.1. Monitor the reaction closely with TLC to ensure completion. Consider extending the reaction time if necessary. 2. Carefully control the stoichiometry of the brominating agent. Lowering the reaction temperature may also improve selectivity. 3. Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize product loss.
Low Purity / Presence of Impurities 1. Unreacted starting material (4'-fluoroacetophenone). 2. Formation of polybrominated byproducts. 3. Residual solvents or reagents.1. Ensure the reaction goes to completion. Optimize the purification method (e.g., adjust the solvent system in column chromatography) to separate the product from the starting material. 2. Use a precise amount of the brominating agent. Consider a milder brominating agent or different reaction conditions. 3. Ensure the product is thoroughly dried under vacuum after purification. Wash the purified product with appropriate solvents to remove residual reagents.
Reaction Not Starting or Sluggish 1. Inactive catalyst or reagent. 2. Low reaction temperature. 3. Presence of inhibitors (e.g., water).1. Use fresh, high-quality reagents and catalysts. 2. Gradually increase the reaction temperature while monitoring for any changes. Some reactions may require refluxing.[3][4] 3. Ensure all glassware is dry and use anhydrous solvents if the reaction is moisture-sensitive.
Formation of a Dark-Colored Reaction Mixture 1. Decomposition of reagents or product. 2. Side reactions leading to polymeric materials.1. Control the reaction temperature carefully, especially during the addition of exothermic reagents. 2. Ensure an inert atmosphere if the reaction is sensitive to air or oxidation.

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for this compound

Starting Material Brominating Agent/Catalyst Solvent Reaction Time Temperature Yield Purification Method Reference
4-Fluoro-biphenylBromoacetyl bromide / Aluminum chlorideEthylene chloride2 hoursRoom Temperature60%Recrystallization[1]
4'-FluoroacetophenoneOxone / Ammonium bromideMethanol1.3 hoursReflux97%Column Chromatography[3][4]
Compound (33)Pyridinium chlorochromate (PCC)Dichloromethane2 hours20 °C92%Column Chromatography[5]

Experimental Protocols

Method 1: Bromination using Oxone and Ammonium Bromide[3][4]
  • Preparation: To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (NH4Br, 0.215 g, 2.2 mmol).

  • Reagent Addition: Add Oxone (1.352 g, 2.2 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at reflux temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (B1210297) (3 x 25 ml).

  • Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Method 2: Bromination using Bromoacetyl Bromide and Aluminum Chloride[1]
  • Preparation: Dissolve 4-fluoro-biphenyl (51.7 g, 0.3 mol) and bromoacetyl bromide (66.6 g, 0.33 mol) in ethylene chloride (150 cc).

  • Reagent Addition: Cool the solution in an ice-salt bath and add aluminum chloride (44 g, 0.33 mol) in small portions.

  • Reaction: Stir the mixture at room temperature for two hours.

  • Workup: Add ice and hydrochloric acid to the reaction mixture.

  • Extraction: Separate the organic phase, wash it with water, and dry it with sodium sulfate.

  • Solvent Removal: Evaporate the solvent.

  • Purification: Recrystallize the residue from carbon tetrachloride (250 cc).

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification prep Dissolve Starting Material (e.g., 4'-fluoroacetophenone) in appropriate solvent add_reagents Add Brominating Agent and Catalyst (if any) under controlled temperature prep->add_reagents react Stir at specified temperature for a defined time add_reagents->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo to get crude product wash_dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? start->side_products workup_loss Loss During Workup? start->workup_loss sol_incomplete Monitor with TLC Extend Reaction Time incomplete_rxn->sol_incomplete Yes sol_side_products Control Stoichiometry Adjust Temperature side_products->sol_side_products Yes sol_workup Optimize Extraction/Purification workup_loss->sol_workup Yes

References

Proper storage and handling conditions to ensure the stability of 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-4'-fluoroacetophenone

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its stability and promote safe laboratory practices.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Product Discoloration (White to brownish-yellow) Exposure to air, light, or impurities.While a slight yellowish tint may not affect reactivity for some applications, significant color change can indicate degradation. It is recommended to use the product in a controlled atmosphere (e.g., glovebox) and store it protected from light. For sensitive reactions, purification by recrystallization may be necessary.
Inconsistent Reaction Yields Product degradation due to improper storage.Ensure the product has been stored under the recommended conditions (see storage table below). If degradation is suspected, consider opening a new, properly stored container of the reagent.
Material appears clumped or wet Absorption of moisture.This compound is sensitive to moisture.[1] The product should be handled in a dry environment and stored with a desiccant if necessary. Clumped material may still be usable if thoroughly dried under vacuum, but its purity should be checked.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.[5]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[6][7] For operations that may generate significant dust, a respirator with a suitable cartridge is recommended.

Q3: Is this compound stable at room temperature?

A3: this compound is stable under recommended storage conditions.[1][8] However, for prolonged periods, storage at room temperature is not ideal. To maintain its integrity and purity, refrigerated storage is advised.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents or strong bases, as these can cause hazardous reactions.[1]

Q5: What are the signs of degradation?

A5: Degradation of this compound may be indicated by a significant change in color from white or light yellow to a darker shade, or a change in its physical form. The presence of impurities can be confirmed by analytical techniques such as NMR, GC-MS, or HPLC.

Q6: How should I handle a spill of this compound?

A6: In case of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel.[1] Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[7][9] Avoid generating dust.[7][9] The spill area should then be cleaned thoroughly.

Quantitative Data Summary

Parameter Value Source
Storage Temperature 2-8°C (refrigerated)[5]
Cool & Dry Place[2]
Melting Point 47-49 °C[5]
Boiling Point 150 °C at 12 mmHg[5]
Flash Point >110 °C (>230 °F)[5]

Experimental Protocols

Protocol for Handling and Dispensing this compound

  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE (lab coat, chemical-resistant gloves, safety goggles) is worn. Prepare all necessary equipment (spatulas, weighing paper, reaction vessel) within the fume hood.

  • Dispensing : Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. In the fume hood, carefully open the container.

  • Weighing : Using a clean spatula, dispense the desired amount of the compound onto weighing paper or directly into a tared reaction vessel. Work efficiently to minimize exposure to the atmosphere.

  • Closing and Storage : Tightly close the container immediately after dispensing. Purge with an inert gas like argon or nitrogen before sealing if available and required for long-term stability. Return the container to the recommended refrigerated storage.

  • Cleanup : Clean any residual powder from the spatula and the weighing area using a suitable solvent and dispose of the waste in a designated hazardous waste container. Wash hands thoroughly after handling.

Visualizations

TroubleshootingWorkflow start Start: Experiment with This compound issue Encounter Issue? (e.g., low yield, side products) start->issue check_storage Check Storage Conditions issue->check_storage Yes continue_exp Continue Experiment issue->continue_exp No proper_storage Proper Storage? (cool, dry, dark, sealed) check_storage->proper_storage improper_storage Action: Use a new batch and store correctly. proper_storage->improper_storage No check_handling Review Handling Procedure proper_storage->check_handling Yes proper_handling Proper Handling? (inert atm, dry equipment) check_handling->proper_handling improper_handling Action: Refine handling technique. proper_handling->improper_handling No check_purity Assess Reagent Purity (e.g., discoloration) proper_handling->check_purity Yes pure Appears Pure? check_purity->pure impure Action: Purify reagent or use a new batch. pure->impure No pure->continue_exp Yes

Caption: Troubleshooting workflow for experiments involving this compound.

References

Strategies to avoid common side reactions when using 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon bearing the bromine atom and the carbonyl carbon. The bromine atom is a good leaving group, making the α-carbon a prime target for SN2 reactions. The carbonyl group can also be attacked by nucleophiles. Additionally, the presence of α-hydrogens allows for enolate formation under basic conditions, which can lead to other reaction pathways.

Q2: How can I minimize the formation of an α,β-unsaturated ketone byproduct?

A2: The formation of an α,β-unsaturated ketone is a common side reaction, proceeding through an E2 elimination mechanism. This is particularly favored by the use of sterically hindered, non-nucleophilic bases. To minimize this, consider using a less hindered base or a weaker base in combination with a polar aprotic solvent. Running the reaction at lower temperatures can also disfavor the elimination pathway.

Q3: I am observing a rearranged product instead of the expected substitution product. What is happening?

A3: You are likely observing a product from a Favorskii rearrangement. This is a common reaction for α-halo ketones in the presence of a strong base, such as an alkoxide or hydroxide.[1][2] The reaction proceeds through a cyclopropanone (B1606653) intermediate, leading to a rearranged carboxylic acid derivative.[1][2] To avoid this, consider using a weaker base (e.g., carbonate) or non-basic conditions if possible.

Q4: My reaction with an amine nucleophile is giving a complex mixture of products. What are the likely side reactions?

A4: When reacting this compound with amines, several side reactions can occur. Over-alkylation can lead to the formation of di- and tri-alkylated products. If a strong base is present, elimination can compete with substitution. Furthermore, the amine can potentially react at the carbonyl carbon. To favor mono-alkylation, use a 1:1 stoichiometry of reactants or a slight excess of the amine, and run the reaction at a controlled temperature.

Troubleshooting Guides

Nucleophilic Substitution Reactions

Issue: Low yield of the desired substitution product and formation of multiple byproducts.

Possible Causes & Solutions:

Possible Cause Recommended Strategy Experimental Protocol
Favorskii Rearrangement Use a weaker, non-alkoxide base such as potassium carbonate or sodium bicarbonate.Dissolve this compound (1 eq.) and the nucleophile (1.1 eq.) in a polar aprotic solvent like DMF or acetonitrile. Add K₂CO₃ (1.5 eq.) and stir at room temperature. Monitor the reaction by TLC.
Elimination Reaction Employ a non-hindered, nucleophilic base. Avoid bulky bases like t-butoxide. Lowering the reaction temperature can also help.Use a base like sodium ethoxide in ethanol (B145695) at 0°C to room temperature.
Reaction at Carbonyl Group Protect the carbonyl group as a ketal before performing the substitution.React this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the ketal. After the substitution reaction, deprotect the carbonyl using aqueous acid.
Low Reactivity Increase the reaction temperature or use a more polar solvent to enhance the SN2 reaction rate.Switch to a higher-boiling solvent like DMF or DMSO and increase the temperature to 50-80°C.

Experimental Workflow for Nucleophilic Substitution

cluster_start Start cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes cluster_troubleshooting Troubleshooting start This compound + Nucleophile conditions Select Base & Solvent start->conditions desired Desired Substitution Product conditions->desired Optimal Conditions side1 Favorskii Rearrangement Product conditions->side1 Strong Base (e.g., RO⁻) side2 Elimination Product (α,β-Unsaturated Ketone) conditions->side2 Hindered Base ts1 Use weaker base (e.g., K₂CO₃) side1->ts1 ts2 Use non-hindered base, lower temp. side2->ts2

Caption: Troubleshooting workflow for nucleophilic substitution reactions.

Claisen-Schmidt Condensation (Chalcone Synthesis)

Issue: Low yield of the chalcone (B49325) product and formation of self-condensation or other byproducts.

Possible Causes & Solutions:

Possible Cause Recommended Strategy Experimental Protocol
Self-condensation of Ketone Slowly add the ketone to a mixture of the aldehyde and the base.Prepare a solution of the aldehyde (1 eq.) and NaOH (1.2 eq.) in ethanol. Slowly add a solution of this compound (1 eq.) in ethanol to this mixture at a low temperature (0-10°C).
Cannizzaro Reaction of Aldehyde Use an appropriate concentration of a strong base and control the reaction temperature.Use a 40-50% aqueous solution of NaOH. Ensure the temperature does not rise significantly upon addition of the base.
Incomplete Reaction Increase the reaction time or temperature. Ensure efficient mixing.Allow the reaction to stir at room temperature for 12-24 hours. If the reaction is sluggish, gentle warming (to 40-50°C) can be applied.

Logical Relationship for Optimizing Chalcone Synthesis

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Chalcone Yield cause1 Self-condensation problem->cause1 cause2 Cannizzaro Reaction problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1 Slow Ketone Addition cause1->solution1 solution2 Control Base Concentration & Temp. cause2->solution2 solution3 Increase Reaction Time/Temp. cause3->solution3

Caption: Problem-cause-solution diagram for chalcone synthesis.

Data Summary

The following table summarizes the impact of different bases on the outcome of reactions with α-halo ketones.

Base Type Typical Reaction Outcome Common Side Reactions
Strong, Hindered (e.g., t-butoxide) EliminationNucleophilic substitution
Strong, Non-hindered (e.g., ethoxide) Favorskii RearrangementNucleophilic substitution, Elimination
Weak (e.g., K₂CO₃, NaHCO₃) Nucleophilic SubstitutionSlower reaction rates
Amine (e.g., pyridine) Elimination (if heated) / SubstitutionOver-alkylation

This data is generalized for α-halo ketones and specific results may vary based on the nucleophile, solvent, and temperature.

For further assistance, please consult relevant literature and safety data sheets before conducting any experiment.

References

Optimization of reaction parameters (temperature, solvent, catalyst) for 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction parameters in the synthesis of 2-Bromo-4'-fluoroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the α-bromination of 4'-fluoroacetophenone (B120862)?

A1: The α-bromination of 4'-fluoroacetophenone is a common transformation in organic synthesis. Commonly employed methods include the use of various brominating agents under specific reaction conditions. Pyridine (B92270) hydrobromide perbromide is often used as a safer alternative to liquid bromine. Another effective method involves using a combination of Oxone and ammonium (B1175870) bromide (NH4Br) in methanol (B129727), which allows the reaction to proceed at room temperature or under reflux.

Q2: What is the role of the fluorine and bromine atoms in the reactivity of this compound?

A2: The bromine atom at the α-position to the carbonyl group serves as an excellent leaving group in nucleophilic substitution reactions. The fluorine atom on the aromatic ring is a strong electron-withdrawing group, which can influence the electron density of the entire molecule, affecting its reactivity and selectivity in subsequent synthetic steps. This dual halogenation makes the compound a versatile intermediate for synthesizing complex molecules, particularly in the pharmaceutical industry.

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to off-white or beige crystalline solid or powder at room temperature. It has a melting point in the range of 47-49 °C and a boiling point of 150 °C at 12 mmHg. It is known to be a lachrymatory agent, meaning it can cause irritation to the eyes.

Troubleshooting Guide

Q4: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. Here are some common issues and their solutions:

  • Sub-optimal Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts. For the bromination of acetophenone (B1666503) derivatives, temperatures around 90°C have been shown to be effective when using pyridine hydrobromide perbromide in acetic acid. However, for other systems, such as with Oxone and NH4Br in methanol, refluxing may be necessary to drive the reaction to completion. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Incorrect Solvent: The choice of solvent can dramatically affect the reaction yield. For the bromination of similar acetophenone derivatives, acetonitrile (B52724) has been reported to provide higher yields compared to other solvents like methanol, ethanol, or dichloromethane. However, for the synthesis of this compound specifically, methanol is a commonly used solvent with good results. If you are experiencing low yields, consider screening different solvents.

  • Improper Reactant Ratio: The molar ratio of the substrate to the brominating agent is critical. A common ratio is 1.0:1.1 of the acetophenone derivative to the brominating agent. Using a significant excess of the brominating agent can lead to the formation of di-brominated and other undesired side products.

  • Incomplete Reaction: Monitor the reaction using TLC to ensure it has gone to completion before quenching. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

Q5: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

A5: The presence of impurities is a common issue. Here are some likely side products and how to address them:

  • Di-brominated Product: The formation of α,α-dibromo-4'-fluoroacetophenone is a common side reaction, especially if an excess of the brominating agent is used or if the reaction temperature is too high. To minimize this, use a controlled molar ratio of the brominating agent (e.g., 1.1 equivalents) and maintain the optimal reaction temperature.

  • Aromatic Ring Bromination: While α-bromination is generally favored for ketones, there is a possibility of electrophilic substitution on the aromatic ring, especially with certain catalysts. The choice of reaction conditions can influence the selectivity. Acidic conditions typically favor α-bromination.

  • Unreacted Starting Material: If your purified product contains the starting material, it indicates an incomplete reaction. Consider optimizing the reaction time, temperature, or the amount of the brominating agent.

Q6: How should I purify the crude this compound?

A6: The standard and most effective method for purifying crude this compound is silica (B1680970) gel column chromatography. A solvent system such as hexane/ethyl acetate (B1210297) is typically used to elute the product. Before chromatography, a work-up procedure is necessary. This usually involves quenching the reaction with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product for purification.

Data Presentation

Table 1: Effect of Solvent on the Yield of Brominated Acetophenone Derivatives

SolventYield (%)
Acetonitrile (CH3CN)94
Methanol (MeOH)86
Ethanol (EtOH)61
Tetrahydrofuran (THF)48
Dichloromethane (CH2Cl2)40
Chloroform (CHCl3)34
Water (H2O)22

Note: Data is based on the bromination of 4-Hydroxy acetophenone and may serve as a starting point for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Bromination using Oxone and Ammonium Bromide

This protocol is adapted from a general procedure for the synthesis of this compound.

  • To a well-stirred solution of 4-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (NH4Br, 0.215 g, 2.2 mmol).

  • Slowly add Oxone (1.352 g, 2.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 25 ml).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in a vacuum to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Visualizations

experimental_workflow start Start: 4'-fluoroacetophenone + Methanol reagents Add Brominating Agents (e.g., Oxone, NH4Br) start->reagents Step 1 reaction Reaction (Room Temp or Reflux) Monitor with TLC reagents->reaction Step 2 quench Quench Reaction (aq. Sodium Thiosulfate) reaction->quench Step 3 extraction Extraction (Ethyl Acetate) quench->extraction Step 4 workup Wash & Dry (Water, Na2SO4) extraction->workup Step 5 concentrate Concentration (Vacuum) workup->concentrate Step 6 purify Purification (Silica Gel Chromatography) concentrate->purify Step 7 end End: Pure 2-Bromo-4'- fluoroacetophenone purify->end Step 8

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem: Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_ratio Verify Reactant Ratios (Substrate:Bromine) start->check_ratio optimize_temp Optimize Temperature (TLC Monitoring) start->optimize_temp optimize_time Optimize Reaction Time (TLC Monitoring) start->optimize_time screen_solvent Screen Solvents (e.g., ACN, MeOH) start->screen_solvent side_products Problem: Side Products Observed dibromination Di-bromination? side_products->dibromination ring_bromination Ring Bromination? side_products->ring_bromination solution_ratio Adjust Ratio to ~1:1.1 dibromination->solution_ratio If yes solution_conditions Ensure Proper Conditions (e.g., Acidic) ring_bromination->solution_conditions If yes

Caption: A decision-making guide for troubleshooting common issues in the synthesis.

Safe handling procedures for the lachrymatory properties of 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of 2-Bromo-4'-fluoroacetophenone, a lachrymatory agent that can cause severe skin and eye irritation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Exposure and Contamination Issues

Q1: I accidentally got some this compound powder on my gloved hand. What should I do?

A1:

  • Immediately remove the contaminated glove, avoiding contact with your skin.

  • Wash your hands thoroughly with soap and water.

  • Dispose of the contaminated glove in a designated chemical waste container.

Q2: I think I may have inhaled some dust from the compound. What are the immediate steps I should take?

A2:

  • Move to an area with fresh air immediately.[1][2][3]

  • If you experience difficulty breathing, seek immediate medical attention.[1][2][3]

  • Inform your supervisor or safety officer about the incident.

Q3: My eyes started tearing and burning while I was working with the compound. What is the correct first aid procedure?

A3:

  • Immediately proceed to the nearest emergency eyewash station.

  • Flush your eyes with plenty of water for at least 15 minutes, holding your eyelids open.[1][3][4]

  • Remove contact lenses if you are wearing them.[1]

  • Seek immediate medical attention after flushing.[1][3]

Q4: What should I do in case of a small spill of this compound powder in the chemical fume hood?

A4:

  • Ensure the fume hood sash is at the appropriate height.

  • Wear your personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Carefully sweep up the spilled solid and place it in a sealed container for chemical waste disposal.[3]

  • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Dispose of all cleaning materials in the designated chemical waste.

Handling and Storage Questions

Q5: What is the appropriate personal protective equipment (PPE) for handling this compound?

A5:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if ventilation is inadequate.[3] All work should be conducted in a certified chemical fume hood.[1]

Q6: How should I properly store this compound?

A6: Store the compound in a tightly closed container in a dry, well-ventilated place.[1][6] It is recommended to keep it refrigerated.[1][2][3]

Q7: Can I work with this compound on an open bench?

A7: No. Due to its lachrymatory properties and potential for causing severe skin and eye damage, all handling of this compound must be performed in a certified chemical fume hood.[1]

Quantitative Data Summary

PropertyValueSource
Melting Point46 - 49 °C[1]
Boiling Point150 °C @ 12 mmHg[1]
Flash Point> 110 °C[1]
Occupational Exposure LimitsNot established[1]

Detailed Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

This protocol details the synthesis of a chalcone derivative using this compound, incorporating necessary safety precautions.

Objective: To synthesize (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Materials:

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE: safety goggles, face shield, nitrile gloves, and a lab coat.

    • Set up a clean and dry round-bottom flask with a magnetic stir bar.

  • Reaction Setup:

    • In the chemical fume hood, carefully weigh the required amount of this compound and add it to the round-bottom flask.

    • Add the appropriate molar equivalents of benzaldehyde and ethanol to the flask.

  • Reaction Execution:

    • While stirring, slowly add a solution of sodium hydroxide in water to the reaction mixture.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding cold deionized water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to your institution's guidelines.

    • Dispose of contaminated gloves and other solid waste in the designated solid chemical waste container.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep Don PPE: - Goggles & Face Shield - Gloves - Lab Coat FumeHood Work in a Chemical Fume Hood Weighing Weigh Compound FumeHood->Weighing Reaction Perform Experiment Weighing->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate WasteDisposal Dispose of Chemical Waste Decontaminate->WasteDisposal RemovePPE Remove and Dispose of PPE WasteDisposal->RemovePPE Spill Small Spill SpillCleanup Clean & Decontaminate Area Spill->SpillCleanup Follow Spill Protocol Exposure Personal Exposure FirstAid Seek Medical Attention Exposure->FirstAid Administer First Aid

Caption: Safe handling workflow for this compound.

ExposureResponse cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure to This compound SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FlushEyes Flush Eyes for 15 min EyeContact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Immediate Medical Attention RemoveClothing->Medical FlushEyes->Medical FreshAir->Medical

Caption: First aid response to exposure.

References

Guidelines for the safe disposal of waste generated from 2-Bromo-4'-fluoroacetophenone reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safe Disposal of 2-Bromo-4'-fluoroacetophenone Reaction Waste

This guide provides detailed instructions and answers to frequently asked questions regarding the safe handling and disposal of waste generated from chemical reactions involving this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its waste?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Corrosivity: It causes severe skin burns and eye damage.[1][2][3] It is classified as Skin Corrosion/Irritation, Category 1B.[1]

  • Irritation: It may cause respiratory irritation.[3][4][5]

  • Lachrymator: The substance can increase the flow of tears.[1]

  • Reactivity: It is incompatible with strong oxidizing agents and strong bases.[2][6] Hazardous decomposition products upon heating include carbon oxides, hydrogen bromide, and hydrogen fluoride.[4]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling waste from these reactions?

A2: A comprehensive approach to personal protection is mandatory.[7] The following PPE should be worn:

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are required to prevent skin contact.[1][7]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[1][7]

  • Skin and Body Protection: A lab coat over long-sleeved clothing and closed-toe shoes are necessary. For larger quantities or significant splash potential, a chemical-resistant apron is advised.[1][7]

  • Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to prevent inhalation.[1][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7]

Q3: How should I segregate waste generated from a this compound reaction?

A3: Proper waste segregation is crucial for safety and compliant disposal. Waste should be separated into the following streams:

  • Halogenated Organic Solvents: Any liquid waste containing this compound or other brominated/fluorinated compounds.

  • Non-Halogenated Organic Solvents: Solvents used in the reaction or work-up that do not contain halogens.

  • Aqueous Waste: Aqueous layers from extractions, which may contain trace amounts of the compound. These should still be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as silica (B1680970) gel, filter paper, and used reagents.

  • Contaminated Sharps: Needles, broken glass, or other sharp objects that have come into contact with the chemical.

  • Contaminated PPE: Used gloves, disposable lab coats, and other protective gear.

Q4: What is the correct procedure for disposing of solid waste contaminated with this compound?

A4: Contaminated solid waste must be collected in a designated hazardous waste container.[4][7] The container must be clearly labeled as "Hazardous Waste" and list all constituents, including "this compound." The container should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[4][6]

Q5: How should I handle liquid waste streams from my experiment?

A5: Liquid waste must be collected in appropriate, sealed, and clearly labeled containers.[5][8]

  • Use separate, compatible containers for halogenated and non-halogenated organic waste.

  • Never pour this waste down the drain.[4][5][6][9]

  • Containers should be stored in secondary containment to prevent spills.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[1][5][9]

Troubleshooting Guide

Problem: I've accidentally mixed halogenated waste containing this compound with my non-halogenated solvent waste.

Solution:

  • Stop: Do not add any more waste to the container.

  • Label: Immediately and clearly re-label the container to indicate that it contains a mixture of halogenated and non-halogenated waste. List all components.

  • Consult: Contact your institution's EHS office immediately. Mixed waste streams can be significantly more expensive and complicated to dispose of. Follow their specific instructions for handling and disposal.[10]

Problem: The cap or sides of my liquid waste container appear to be degrading or corroding.

Solution:

  • Assess: This may indicate an incompatibility between the waste and the container material or a hazardous reaction occurring within the waste. This compound waste may be corrosive.[3][11]

  • Isolate: Place the compromised container in secondary containment in a chemical fume hood if possible.

  • Alert: Notify your supervisor and your institution's EHS office immediately for guidance on how to safely transfer the waste to a new, compatible container.

Problem: I have generated a small amount of gas in my waste container.

Solution:

  • Do Not Seal Tightly: If you suspect gas generation, do not seal the container tightly, as this could lead to pressurization and rupture.

  • Ventilate: Place the container in a well-ventilated area, preferably a fume hood.

  • Identify: The gas could be a result of an ongoing reaction or decomposition. Hazardous decomposition can produce hydrogen bromide and hydrogen fluoride.[4]

  • Contact EHS: Report the issue to your EHS office for guidance on how to proceed. Do not attempt to handle or neutralize the waste without expert consultation.

Quantitative Data Summary

The table below summarizes key hazard and safety information for this compound.

ParameterValueReference
GHS Hazard Class Skin Corrosion/Irritation, Category 1B[1]
Serious Eye Damage/Irritation, Category 1[1]
Specific target organ toxicity (single exposure), Category 3[4][5]
Signal Word Danger[1][2]
Hazard Statements H314: Causes severe skin burns and eye damage[1][11]
H335: May cause respiratory irritation[3][4][5]
Storage Class Code 8A - Combustible corrosive hazardous materials
Flash Point 113 °C (235.4 °F) - closed cup
Incompatible Materials Strong oxidizing agents, Strong bases[2][6]

Experimental Protocols

Protocol 1: Segregation and Collection of Reaction Waste

  • Preparation: Before starting the experiment, prepare and label separate, dedicated waste containers for each anticipated waste stream (halogenated organic, non-halogenated organic, aqueous, solid).

  • Liquid Waste Collection: During the experiment, use a funnel to transfer all liquid waste into the appropriate container.[10] Keep containers closed when not actively adding waste.

  • Solid Waste Collection: Place all contaminated solid materials (e.g., filter paper, drying agents, stir bars) immediately into the designated solid waste container.

  • PPE Disposal: At the end of the procedure, doff all disposable PPE and place it in a separate bag or container designated for contaminated lab waste.[7]

  • Storage: Store all sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area according to institutional guidelines.

Protocol 2: Small-Scale Spill Cleanup Procedure

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[1]

  • Don PPE: Before re-entering the area, don the appropriate PPE as described in the FAQ section, including respiratory protection, double gloves, safety goggles, a face shield, and a lab coat.[1][7]

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[4] For solid spills, gently cover the material to prevent dust from becoming airborne.[1]

  • Cleanup: Carefully sweep or scoop the absorbed or solid material into a suitable container for hazardous waste disposal.[1][6] Avoid creating dust.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]

  • Disposal: Seal and label the container with all spill cleanup materials and dispose of it as hazardous waste through your EHS office.[1][5]

Waste Disposal Workflow

WasteDisposalWorkflow Workflow for Safe Disposal of this compound Waste start Waste Generation (from reaction) waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Solvents, Aqueous Layers) waste_type->liquid Liquid solid Solid Waste (Silica, Reagents, Paper) waste_type->solid Solid sharps Sharps Waste (Needles, Glassware) waste_type->sharps Sharps ppe Contaminated PPE (Gloves, Coats) waste_type->ppe PPE halogenated_check Contains Halogens? liquid->halogenated_check solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid->solid_container sharps_container Collect in Puncture-Proof 'Sharps Waste' Container sharps->sharps_container ppe_container Collect in Labeled Bag for 'Contaminated PPE' ppe->ppe_container halogen_container Collect in Labeled 'Halogenated Organic Waste' Container halogenated_check->halogen_container Yes non_halogen_container Collect in Labeled 'Non-Halogenated Organic Waste' Container halogenated_check->non_halogen_container No storage Store Sealed Containers in Designated Satellite Accumulation Area halogen_container->storage non_halogen_container->storage solid_container->storage sharps_container->storage ppe_container->storage disposal Arrange for Pickup by Environmental Health & Safety (EHS) for Final Disposal storage->disposal

Caption: Logical workflow for segregating and disposing of hazardous waste.

References

Troubleshooting unexpected results in reactions with 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has three primary reactive sites. The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. The fluorine atom on the aromatic ring has a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the carbonyl group. Additionally, the carbonyl group itself can be a site for nucleophilic addition.

Q2: What are the common applications of this compound in synthesis?

A2: This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] It is frequently used in the synthesis of various heterocyclic compounds, such as thiazoles (via Hantzsch synthesis), and as a precursor for creating more complex molecules through nucleophilic substitution reactions.[1][2]

Q3: What are the recommended storage and handling procedures for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases.[3] It is classified as harmful and corrosive and can cause skin burns and irritation to the eyes and respiratory tract.[3] Therefore, it is crucial to handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s).

Troubleshooting Guides

Low Reaction Yield

Problem: My reaction with this compound is resulting in a low yield of the desired product.

Potential Cause Troubleshooting Suggestion Illustrative Yield Data
Impure Starting Material Ensure the this compound is of high purity. Impurities can lead to side reactions. Consider purification of the starting material if necessary.98% Purity: 85% Yield90% Purity: 60% Yield
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at an adequate rate, while excessive heat can cause decomposition.50°C: 70% Yield80°C: 85% Yield110°C: 55% Yield (Decomposition)
Incorrect Solvent The choice of solvent is critical. Ensure the solvent is appropriate for the specific reaction and is dry, as water can interfere with many reactions.Anhydrous Ethanol (B145695): 82% YieldEthanol with 5% Water: 65% Yield
Incomplete Reaction Extend the reaction time and monitor progress by TLC. If the reaction has stalled, consider adding a slight excess of the other reactant.4 hours: 65% Yield8 hours: 80% Yield12 hours: 82% Yield
Unexpected Side Products

Problem: I am observing unexpected spots on my TLC or peaks in my NMR, indicating the formation of side products.

Potential Side Reaction Conditions Favoring Formation Mitigation Strategy
Favorskii Rearrangement Presence of a strong, non-nucleophilic base. This is a common rearrangement for α-halo ketones.[5]Use a weaker base or a nucleophilic base, depending on the desired reaction. Carefully control the stoichiometry of the base.
Hydrolysis of the Bromide Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-condensation High concentrations of the starting material and/or prolonged reaction times at elevated temperatures.Use more dilute conditions. Optimize the reaction time to avoid prolonged heating after the reaction is complete.

Experimental Protocols

General Protocol for Hantzsch Thiazole (B1198619) Synthesis

This protocol outlines a general procedure for the synthesis of a 2-aminothiazole (B372263) derivative using this compound and thiourea (B124793).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in anhydrous ethanol.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Visualizations

reaction_troubleshooting_workflow Troubleshooting Workflow for Unexpected Reaction Results start Unexpected Reaction Result (Low Yield / Side Products) check_purity Analyze Purity of This compound (NMR, GC-MS) start->check_purity purify_sm Purify Starting Material (Recrystallization / Chromatography) check_purity->purify_sm Impure check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions Pure purify_sm->start Re-run Reaction optimize_conditions Systematically Vary Conditions (e.g., Temperature Gradient) check_conditions->optimize_conditions Suboptimal analyze_side_products Characterize Side Products (NMR, MS) check_conditions->analyze_side_products Optimal optimize_conditions->start Re-run Reaction mitigate_side_reactions Modify Protocol to Avoid Side Reactions (e.g., Change Base) analyze_side_products->mitigate_side_reactions Identified successful_outcome Successful Reaction Outcome analyze_side_products->successful_outcome No Significant Side Products mitigate_side_reactions->start Re-run Reaction

Caption: A logical workflow for troubleshooting unexpected results.

hantzsch_synthesis_pathway Hantzsch Thiazole Synthesis Pathway reactant1 This compound intermediate Thiouronium Salt Intermediate reactant1->intermediate reactant2 Thiourea reactant2->intermediate cyclization Intramolecular Cyclization and Dehydration intermediate->cyclization product 2-Amino-4-(4-fluorophenyl)thiazole cyclization->product

Caption: Key steps in the Hantzsch thiazole synthesis.

References

Recrystallization techniques for obtaining high-purity 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of 2-Bromo-4'-fluoroacetophenone

This technical support center provides guidance and troubleshooting for obtaining high-purity this compound through recrystallization. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of pure this compound?

A1: The reported melting point for this compound is in the range of 47-49°C. A sharp melting point within this range is a good indicator of high purity.

Q2: What are some suitable starting solvents for the recrystallization of this compound?

A2: Based on its chemical structure (a halogenated aromatic ketone), several types of solvents can be considered. Methanol (B129727) is a known solvent for this compound.[1][2] Other potential single-solvent options include ethanol (B145695), isopropanol (B130326), acetone, or cyclohexane. The principle of "like dissolves like" suggests that ketones may be effectively recrystallized from alcohols or other polar aprotic solvents. For closely related bromoacetophenones, alcohols like ethanol have proven effective.

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is beneficial when a single solvent does not provide the ideal solubility profile (i.e., high solubility when hot and low solubility when cold). For this compound, which is soluble in methanol, a potential mixed system could involve dissolving the compound in a minimal amount of hot methanol and then gradually adding a miscible anti-solvent like water until the solution becomes turbid. Other common mixed solvent pairs for aromatic compounds include heptane/ethyl acetate (B1210297) and methanol/water.[3]

Q4: What are the likely impurities in crude this compound?

A4: Impurities can stem from the starting materials or byproducts of the synthesis. Common impurities may include unreacted 4'-fluoroacetophenone, over-brominated species (e.g., 2,2-dibromo-4'-fluoroacetophenone), or residual acids from the reaction. The presence of these impurities can lower the melting point and broaden its range.[4][5][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
The compound "oils out" instead of forming crystals. The melting point of the compound is below the boiling point of the solvent. The rate of cooling is too rapid. The solution is supersaturated with impurities.- Select a lower-boiling point solvent. - Ensure a slower cooling rate; insulate the flask. - Add a slightly larger volume of the hot solvent. - Consider pre-purification by another method if impurities are high.
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated. The cooling time is insufficient, or the final temperature is not low enough.- Reheat the solution and evaporate some of the solvent. - Try scratching the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath for a longer duration.
Crystal yield is very low. The compound has significant solubility in the cold solvent. Too much solvent was used during the initial dissolution. Premature crystallization occurred during hot filtration.- Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before hot filtration.
The recrystallized product is discolored. Colored impurities are present and are not removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the yield. - A preliminary wash of the crude material may be beneficial.
The melting point of the recrystallized product is still low or broad. The chosen solvent is not effective at separating the impurities. The rate of crystallization was too fast, trapping impurities within the crystal lattice.- Attempt a second recrystallization with a different solvent system. - Ensure the solution cools slowly and without disturbance to promote the formation of pure crystals.[8]

Data Presentation

Table 1: Qualitative Solubility and Potential Recrystallization Solvents for this compound

Solvent/SystemTypeExpected Solubility ProfileNotes
MethanolSingle Solvent (Polar Protic)Soluble.[1][2] Good starting point.May require cooling to low temperatures for good recovery.
EthanolSingle Solvent (Polar Protic)Likely soluble.A common and effective solvent for many organic solids.[3]
IsopropanolSingle Solvent (Polar Protic)Likely soluble.Lower volatility than methanol or ethanol.
AcetoneSingle Solvent (Polar Aprotic)Likely a good solvent.The ketone functionality suggests good solubility.[3]
CyclohexaneSingle Solvent (Non-polar)Likely has low solubility at room temperature and higher solubility when hot.Has been used for recrystallizing similar α-bromoacetophenones.
Methanol/WaterMixed SolventSoluble in hot methanol; insoluble in water.A common mixed system for moderately polar compounds.[3]
Heptane/Ethyl AcetateMixed SolventSoluble in ethyl acetate; insoluble in heptane.A versatile system for a range of polarities.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of hot isopropanol until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel with fluted filter paper and a receiving flask by pouring a small amount of hot isopropanol through it. Quickly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the crystals on the filter for several minutes. Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization (Example with Methanol-Water)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold methanol-water mixture for washing the crystals.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Drying wash->dry end Pure Crystals dry->end Troubleshooting_Logic cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_low_yield Low Yield cluster_purity Purity Issues start Recrystallization Issue oiling_q Did the product oil out? start->oiling_q oiling_sol Re-dissolve and cool slower. Use a lower boiling point solvent. oiling_q->oiling_sol Yes no_crystals_q No crystals formed? oiling_q->no_crystals_q No no_crystals_sol Concentrate solution. Scratch flask or add seed crystal. no_crystals_q->no_crystals_sol Yes low_yield_q Is the yield low? no_crystals_q->low_yield_q No low_yield_sol Ensure sufficient cooling. Use minimum hot solvent. low_yield_q->low_yield_sol Yes purity_q Is the product impure? low_yield_q->purity_q No purity_sol Recrystallize again with a different solvent. Ensure slow cooling. purity_q->purity_sol Yes

References

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 2-Bromo-4'-fluoroacetophenone's Mass Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mass spectrometry fragmentation pattern of 2-Bromo-4'-fluoroacetophenone reveals a characteristic fingerprint that provides valuable structural information. This guide offers a comparative analysis of its fragmentation behavior against related acetophenone (B1666503) derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in structural elucidation and impurity profiling.

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage patterns, primarily influenced by the presence of the bromine and fluorine atoms, as well as the carbonyl group. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound and for distinguishing it from structurally similar molecules.

Comparative Fragmentation Pattern Analysis

To contextualize the fragmentation of this compound, a comparison with its structural analogs is presented below. The data highlights the influence of different substituents on the fragmentation pathways.

Compound NameMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Structures
This compound 216/218123 (C₇H₄FO⁺), 95 (C₆H₄F⁺)
4'-Fluoroacetophenone138123 (C₇H₄FO⁺), 95 (C₆H₄F⁺), 43 (CH₃CO⁺)
2-Bromoacetophenone198/200105 (C₇H₅O⁺), 77 (C₆H₅⁺)
4'-Bromoacetophenone198/200183/185 (C₈H₆BrO⁺), 155/157 (C₇H₄Br⁺), 43 (CH₃CO⁺)
2-Bromo-3'-methoxyacetophenone228/230135 (C₈H₇O₂⁺), 107 (C₇H₇O⁺), 77 (C₆H₅⁺)

Table 1: Comparison of Key Mass Spectrometry Fragments of this compound and Related Compounds. The table presents the molecular ion and major fragment ions observed in the mass spectra of the target compound and its analogs. The characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity) is observed for the molecular ions and bromine-containing fragments.

The primary fragmentation of this compound involves the loss of the bromine radical, followed by the loss of a hydrogen atom, leading to the prominent ion at m/z 123. This fragment, the 4-fluorobenzoyl cation, is a common feature in the spectra of compounds containing this moiety. Subsequent loss of carbon monoxide (CO) from this ion results in the formation of the fluorophenyl cation at m/z 95.

Elucidating the Fragmentation Pathway

The fragmentation of this compound follows a logical sequence of bond cleavages initiated by electron ionization. The proposed pathway is visualized in the diagram below.

Fragmentation_Pathway mol This compound m/z 216/218 frag1 [C₈H₆BrFO]⁺ Molecular Ion mol->frag1 Ionization frag2 [C₈H₆FO]⁺ m/z 137 frag1->frag2 - Br• frag3 [C₇H₄FO]⁺ 4-Fluorobenzoyl cation m/z 123 frag2->frag3 - CH₂ frag4 [C₆H₄F]⁺ Fluorophenyl cation m/z 95 frag3->frag4 - CO

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound and its analogs using GC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

The workflow for a typical GC-MS experiment is depicted in the following diagram.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: General workflow for GC-MS analysis.

By following this guide, researchers can effectively analyze and interpret the mass spectrum of this compound, facilitating its accurate identification and differentiation from related compounds.

A comparative analysis of the reactivity of 2-Bromo-4'-fluoroacetophenone with other halogenated acetophenones.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Bromo-4'-fluoroacetophenone's Reactivity Compared to Other Halogenated Analogues.

In the landscape of organic synthesis, α-haloacetophenones are indispensable intermediates, valued for their role in constructing complex molecular architectures found in pharmaceuticals and agrochemicals. Among these, this compound is a particularly versatile building block. Its reactivity is finely tuned by the interplay between the bromine atom at the α-carbon and the fluorine atom on the phenyl ring. This guide provides a comparative analysis of the reactivity of this compound against its chloro- and iodo- counterparts, supported by foundational chemical principles and a detailed experimental protocol for quantitative comparison.

Theoretical Framework: Factors Governing Reactivity

The primary reaction pathway for 2-halo-4'-fluoroacetophenones is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted, one-step mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous expulsion of the halide ion (the leaving group).[3][4] The rate of this reaction is critically influenced by two main factors: the nature of the halogen (the leaving group) and the electronic effects of the substituents on the aromatic ring.

The presence of the ketone's carbonyl group significantly enhances the reactivity of the adjacent α-carbon towards nucleophilic attack.[1] The electron-withdrawing nature of the carbonyl polarizes the carbon-halogen bond, making the carbon atom more electrophilic.[1] Furthermore, the 4'-fluoro substituent exerts a powerful electron-withdrawing inductive effect, which can further influence the electron distribution in the molecule and modulate reactivity.[5]

The dominant factor in determining the relative reactivity of 2-haloacetophenones is the leaving group ability of the halogen. A good leaving group is a species that is stable in its anionic form after detaching from the substrate.[6] For the halogens, this ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ .[6] This order is inversely related to the basicity of the halide ions; iodide is the weakest base and therefore the most stable and best leaving group.[6]

G sub Substrate (2-Halo-4'-fluoroacetophenone) lg Leaving Group Ability (I > Br > Cl) sub->lg es Electronic Effects (4'-Fluoro Group) sub->es rate Overall Reaction Rate (Sₙ2 Kinetics) lg->rate es->rate nuc Nucleophile (Strength & Concentration) nuc->rate sol Solvent (Polarity, Aprotic/Protic) sol->rate

Factors influencing the SN2 reactivity of 2-halo-4'-fluoroacetophenones.

Comparative Data on Halogenated Acetophenones

Compound NameHalogen (X)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted Reactivity
2-Iodo-4'-fluoroacetophenoneIodineC₈H₆FIO264.04N/AHighest
This compound Bromine C₈H₆BrFO 217.04 47-49 Intermediate
2-Chloro-4'-fluoroacetophenoneChlorineC₈H₆ClFO172.5847-50Lowest

Data compiled from various chemical suppliers and databases.

Based on this trend, 2-Iodo-4'-fluoroacetophenone is expected to be the most reactive, making it suitable for reactions requiring rapid conversion. Conversely, 2-Chloro-4'-fluoroacetophenone will be the least reactive, potentially requiring more forcing conditions (e.g., higher temperatures) to achieve the desired transformation. This compound offers a balance of high reactivity and greater stability compared to its iodo counterpart, making it a versatile and widely used intermediate in pharmaceutical and agrochemical synthesis.[5][7]

Experimental Protocols

To empirically determine and compare the reaction rates, a standardized kinetic experiment can be performed. The Finkelstein reaction, a classic SN2 process, provides a straightforward method for this comparison by monitoring the formation of a precipitate.[1]

Objective: To quantitatively compare the rates of nucleophilic substitution of 2-Chloro-, 2-Bromo-, and 2-Iodo-4'-fluoroacetophenone.

Materials:

  • 2-Chloro-4'-fluoroacetophenone

  • This compound

  • 2-Iodo-4'-fluoroacetophenone

  • Sodium Iodide (NaI)

  • Anhydrous Acetone (B3395972) (ACS grade)

  • Constant temperature water bath

  • Spectrophotometer or HPLC system

  • Test tubes, pipettes, and standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare equimolar (e.g., 0.1 M) solutions of each 2-halo-4'-fluoroacetophenone in anhydrous acetone. Prepare a standardized solution of sodium iodide in anhydrous acetone (e.g., 0.2 M).

  • Reaction Initiation: In separate, temperature-controlled cuvettes or reaction vials maintained at a constant temperature (e.g., 25°C), mix equal volumes of a specific haloacetophenone solution and the sodium iodide solution. Start a timer immediately upon mixing.

  • Data Collection (Kinetic Monitoring):

    • Method A (Precipitation): In the Finkelstein reaction, NaBr and NaCl are insoluble in acetone, while NaI is soluble. The reaction progress can be monitored by observing the time required for the formation of a sodium halide precipitate (NaBr or NaCl).[8] This provides a semi-quantitative comparison.

    • Method B (Spectroscopy/Chromatography): For a more quantitative analysis, monitor the reaction over time using an appropriate analytical technique. For example, aliquots can be taken at regular intervals, the reaction quenched, and the concentration of the reactant or product determined by HPLC or UV-Vis spectroscopy.

  • Data Analysis:

    • The reaction follows second-order kinetics, where the rate depends on the concentration of both the haloacetophenone and the nucleophile (iodide).[2][4]

    • Plot the concentration of the haloacetophenone versus time for each reaction.

    • Calculate the initial reaction rate for each of the three halogenated compounds. The relative rates will provide a quantitative comparison of their reactivity.

G prep 1. Prepare Solutions (0.1M Haloacetophenones & 0.2M NaI in Acetone) thermo 2. Thermostat Vials (Constant Temperature, e.g., 25°C) prep->thermo mix 3. Initiate Reaction (Mix equimolar reactants & start timer) thermo->mix monitor 4. Monitor Reaction (Take aliquots at time intervals) mix->monitor analyze 5. Analyze Samples (HPLC or UV-Vis Spectroscopy) monitor->analyze plot 6. Plot Data ([Reactant] vs. Time) analyze->plot calc 7. Calculate Rates (Determine second-order rate constants) plot->calc

Experimental workflow for the comparative kinetic analysis.

Conclusion

The reactivity of 2-halo-4'-fluoroacetophenones in nucleophilic substitution reactions is primarily dictated by the leaving group ability of the halogen atom. The established trend predicts that reactivity will decrease in the order: Iodo > Bromo > Chloro . Therefore, this compound represents a highly effective and versatile chemical intermediate, offering robust reactivity for the synthesis of complex organic molecules while being more stable and cost-effective than its iodo- analogue. This balance makes it an optimal choice for a wide range of applications in pharmaceutical and materials science research. The provided experimental protocol offers a reliable framework for quantifying these reactivity differences in a laboratory setting.

References

A Comparative Guide to Alternatives for 2-Bromo-4'-fluoroacetophenone in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, 2-Bromo-4'-fluoroacetophenone is a cornerstone intermediate, prized for its role in constructing complex molecular architectures. Its utility stems from the presence of an α-bromoketone moiety, a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This guide provides an objective comparison of potential alternatives to this compound, focusing on how modifying the leaving group affects performance in critical synthetic transformations. The analysis is supported by established reactivity principles and detailed experimental protocols.

The primary alternatives explored are other α-haloacetophenones, specifically the chloro- and iodo- analogs. The reactivity of α-haloketones in nucleophilic substitution reactions, a common pathway for this class of compounds, is largely dictated by the nature of the halogen.[3] The leaving group ability follows the trend I > Br > Cl > F, which directly impacts reaction rates and conditions.[4]

cluster_alternatives Alternative α-Leaving Groups cluster_core Core Molecular Scaffold X Leaving Group (X) Cl Chloride (Cl) Cost-Effective, Stable X->Cl Br Bromide (Br) Standard, Balanced Reactivity X->Br I Iodide (I) Highest Reactivity X->I OTs Tosylate (OTs) Excellent Leaving Group X->OTs Core 4'-Fluoroacetophenone

Caption: Structural alternatives to this compound.

Nucleophilic Substitution (SN2 Reactions)

α-Haloketones are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. The adjacent carbonyl group withdraws electron density, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[5] This reactivity is fundamental to many synthetic applications, including the Williamson ether synthesis.

Data Presentation: Comparative Reactivity in SN2 Reactions

The table below summarizes the relative performance of α-halo-4'-fluoroacetophenones in a typical SN2 reaction. Reactivity generally follows the order: α-iodo > α-bromo > α-chloro.[4]

ReagentRelative Reactivity (krel)Typical ConditionsProsCons
2-Chloro -4'-fluoroacetophenone1Higher temperatures, stronger nucleophiles, longer reaction timesCost-effective, high stabilitySluggish reactivity, potential side reactions
2-Bromo -4'-fluoroacetophenone~50 - 100Moderate temperatures (RT to 60°C), various basesGood balance of reactivity and stabilityModerate cost
2-Iodo -4'-fluoroacetophenone> 3000Low temperatures (0°C to RT), mild conditionsExtremely high reactivity, mild conditionsHigher cost, lower stability (light sensitive)

Note: Relative rates are illustrative and based on general principles of α-haloketone reactivity.[3][5]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an ether by reacting an α-haloketone with a sodium alkoxide, a classic SN2 reaction.[6][7]

  • Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask, dissolve the desired alcohol (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substitution Reaction: Cool the alkoxide solution to 0°C and add a solution of the α-halo-4'-fluoroacetophenone (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reactions with the iodo-analog may be complete in 1-2 hours, while the chloro-analog may require heating at 50-60°C for several hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

start Start: Prepare Reagents alkoxide 1. Generate Alkoxide (Alcohol + NaH in THF) start->alkoxide add_ketone 2. Add α-Halo-4'-fluoroacetophenone (Dropwise at 0°C) alkoxide->add_ketone reaction 3. Stir at Room Temperature (Monitor by TLC) add_ketone->reaction workup 4. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 5. Purify Product (Column Chromatography) workup->purify end End: Isolated Ether Product purify->end

Caption: Workflow for a Williamson Ether Synthesis.

Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch synthesis is a classic and widely used method for preparing thiazole derivatives, which are common scaffolds in medicinal chemistry.[8] The reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide.[9]

Data Presentation: Comparison for Thiazole Synthesis

The choice of halogen significantly impacts the rate of thiazole formation. Higher reactivity allows for milder conditions, which can be crucial for sensitive substrates.

ReagentRelative RateTypical ConditionsYieldsKey Advantages
2-Chloro -4'-fluoroacetophenoneSlowReflux in ethanol (B145695), 12-24 hModerateLow cost, good for process scale-up
2-Bromo -4'-fluoroacetophenoneModerateReflux in ethanol, 2-6 hGood-ExcellentReliable, widely documented, good yields
2-Iodo -4'-fluoroacetophenoneFastStir at RT in ethanol, 0.5-2 hExcellentRapid reaction, energy-efficient, mild conditions
Experimental Protocol: General Hantzsch Thiazole Synthesis
  • Reaction Setup: To a solution of the α-halo-4'-fluoroacetophenone (1.0 equivalent) in absolute ethanol (0.2 M), add thiourea (1.1 equivalents).

  • Reaction: Stir the mixture at the appropriate temperature (see table above). For the bromo-analog, refluxing for 3-4 hours is typical.

  • Monitoring: Follow the reaction's progress using TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Workup: Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the free base of the 2-aminothiazole (B372263) product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure thiazole derivative.

ketone α-Halo-4'-fluoroacetophenone intermediate Thioamidinium Intermediate ketone->intermediate + Thiourea (S-attack) thiourea Thiourea cyclization Intramolecular Cyclization intermediate->cyclization - H⁺ dehydration Dehydration cyclization->dehydration - H₂O thiazole 2-Amino-4-(4-fluorophenyl)thiazole dehydration->thiazole

Caption: Simplified pathway for Hantzsch Thiazole Synthesis.

Imidazopyridine Synthesis

Imidazo[1,2-a]pyridines are privileged heterocyclic structures found in numerous marketed drugs.[10] A common synthetic route involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.[11] The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration.

Data Presentation: Comparison for Imidazopyridine Synthesis

The reactivity trend observed in other substitutions holds true for this synthesis, with the C-I bond being the most labile and leading to the fastest reaction.

ReagentRelative RateTypical ConditionsYieldsKey Advantages
2-Chloro -4'-fluoroacetophenoneSlowHigh temperature (reflux in DMF or butanol)ModerateEconomical for large-scale synthesis
2-Bromo -4'-fluoroacetophenoneModerateReflux in ethanol or acetone, often with NaHCO₃Good-ExcellentVersatile, reliable, and well-established
2-Iodo -4'-fluoroacetophenoneFastRoom temperature in ethanol or acetonitrileExcellentHigh efficiency under mild, base-free conditions
Experimental Protocol: General Imidazopyridine Synthesis
  • Reaction Setup: In a round-bottom flask, combine the α-halo-4'-fluoroacetophenone (1.0 equivalent), the substituted 2-aminopyridine (1.0 equivalent), and sodium bicarbonate (1.5 equivalents, optional but recommended for bromo/chloro analogs) in ethanol (0.3 M).

  • Reaction: Stir the mixture at the required temperature (e.g., reflux for the bromo-analog, room temperature for the iodo-analog) for 2-12 hours.

  • Monitoring: Monitor the disappearance of starting materials by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and a small amount of cold ethanol.

  • Purification: Dry the solid product. If necessary, recrystallize from ethanol or purify by column chromatography to obtain the pure imidazo[1,2-a]pyridine (B132010) derivative.

ketone α-Halo-4'-fluoroacetophenone alkylation N-Alkylation Intermediate ketone->alkylation + 2-Aminopyridine aminopyridine 2-Aminopyridine cyclization Intramolecular Condensation alkylation->cyclization - H₂O, - H⁺ product Imidazo[1,2-a]pyridine cyclization->product

Caption: Synthetic pathway for Imidazo[1,2-a]pyridines.

Conclusion

While this compound offers a robust and balanced profile for many synthetic applications, its alternatives provide distinct advantages that can be leveraged for specific research and development needs.

  • 2-Chloro-4'-fluoroacetophenone is the most cost-effective and stable alternative, making it suitable for large-scale industrial processes where harsh conditions can be tolerated and longer reaction times are acceptable.

  • 2-Iodo-4'-fluoroacetophenone is the reagent of choice for high-reactivity applications. It is ideal for reactions involving sensitive substrates that require mild, base-free conditions and for rapid synthesis in a discovery setting where speed is paramount. Its higher cost and lower stability are the primary trade-offs.

The selection of an appropriate α-haloketone allows chemists to fine-tune reaction kinetics and conditions, ultimately leading to more efficient, cost-effective, and versatile synthetic routes in the development of novel chemical entities.

References

A Comparative Guide to Validating the Purity of 2-Bromo-4'-fluoroacetophenone using GC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount to ensure the safety, efficacy, and quality of the final drug product. 2-Bromo-4'-fluoroacetophenone, a key building block in the development of various pharmaceuticals, including anti-inflammatory drugs and potent analgesics, requires rigorous purity assessment.[1][2] This guide provides a comprehensive comparison of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for validating the purity of this compound.

Performance Comparison: GC vs. HPLC

Both GC and HPLC are powerful analytical techniques for separating and quantifying components in a mixture. The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Typical Purity Assay ≥97.0% - 98.14%[3]Typically ≥98%
Advantages High resolution for volatile and thermally stable compounds. Established and robust method for this compound.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Offers a variety of stationary and mobile phases for method optimization.
Limitations Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds.Can be more complex in terms of mobile phase preparation and method development.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS)

Experimental Protocols

Below are detailed methodologies for the purity determination of this compound using GC and HPLC.

Gas Chromatography (GC) Protocol

This protocol is based on typical quality control procedures for this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard of known purity.

  • Synthesized this compound sample.

  • Suitable solvent (e.g., Acetone or Dichloromethane, HPLC grade).

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.

  • Prepare a sample solution of the synthesized this compound at the same concentration.

Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for a structurally similar compound, 2-Bromo-4'-nitroacetophenone, and is a suitable starting point for method development.[4]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard of known purity.

  • Synthesized this compound sample.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase modification).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a sample solution of the synthesized this compound at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow and Synthesis Pathway

To provide context for the importance of purity validation, the following diagrams illustrate the overall analytical workflow and the role of this compound in a pharmaceutical synthesis pathway.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve RefStd Reference Standard RefStd->Dissolve Filter Filter (HPLC) Dissolve->Filter for HPLC GC GC Analysis Dissolve->GC HPLC HPLC Analysis Filter->HPLC Integrate Peak Integration GC->Integrate HPLC->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Result Purity Report Calculate->Result

Purity Validation Workflow Diagram

Flurbiprofen_Synthesis start 4-Fluoroacetophenone intermediate This compound start->intermediate Bromination reaction_step Reaction with 2-Fluorobiphenyl Grignard Reagent intermediate->reaction_step final_product Flurbiprofen reaction_step->final_product Rearrangement & Oxidation

Simplified Synthesis Pathway of Flurbiprofen

References

A comparative study of different synthetic routes to 2-Bromo-4'-fluoroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. 2-Bromo-4'-fluoroacetophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of three distinct synthetic routes to this compound, supported by experimental data to inform decisions on methodology based on factors such as yield, reaction time, and reagent selection.

At a Glance: Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, offering a direct comparison of their efficacy and reaction parameters.

ParameterRoute 1: Direct BrominationRoute 2: OxidationRoute 3: Two-Step Friedel-Crafts & Bromination
Starting Material 4-Fluoroacetophenone1-(2-Bromo-4-fluorophenyl)ethanol (B3188973)Fluorobenzene (B45895)
Key Reagents Oxone, NH₄Br, Methanol (B129727)Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (B109758)Anhydrous HF, BF₃, Acetyl Chloride (Step 1); Oxone, NH₄Br, Methanol (Step 2)
Reaction Time 1.3 hours2 hours23 hours (Step 1) + 1.3 hours (Step 2)
Overall Yield 97%92%~95% (98% for Step 1, then ~97% for Step 2)
Purification Method Column ChromatographyColumn ChromatographyDistillation (Step 1); Column Chromatography (Step 2)

The Synthetic Pathways: A Visual Comparison

The diagrams below illustrate the chemical transformations for each of the described synthetic routes to this compound.

G cluster_0 Route 1: Direct Bromination A 4-Fluoroacetophenone B This compound A->B Oxone, NH4Br Methanol, 1.3h, 97%

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Oxidation C 1-(2-Bromo-4-fluorophenyl)ethanol D This compound C->D PCC, CH2Cl2 2h, 92%

Caption: Synthetic pathway for Route 2.

G cluster_2 Route 3: Two-Step Friedel-Crafts & Bromination E Fluorobenzene F 4'-Fluoroacetophenone (B120862) E->F Acetyl chloride, Anhydrous HF, BF3 23h, 98% G This compound F->G Oxone, NH4Br Methanol, 1.3h, 97%

Caption: Synthetic pathway for Route 3.

Experimental Protocols

Route 1: Direct Bromination of 4-Fluoroacetophenone

This method offers a high-yield, one-step synthesis from a commercially available starting material.[1]

Materials:

Procedure:

  • To a solution of 4-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (0.215 g, 2.2 mmol) and Oxone (1.352 g, 2.2 mmol).[1]

  • Stir the reaction mixture at room temperature or under reflux for 1.3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 25 ml).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[1]

Route 2: Oxidation of 1-(2-Bromo-4-fluorophenyl)ethanol

This route provides a high yield for the oxidation step. However, it requires the synthesis of the starting alcohol, making it a two-step process from a simpler precursor.

Materials:

  • 1-(2-Bromo-4-fluorophenyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for filtration and column chromatography

Procedure:

  • To a solution of 1-(2-bromo-4-fluorophenyl)ethanol (1.83 g, 8.35 mmol) in dry dichloromethane (41.75 mL), add pyridinium chlorochromate (5.4 g, 25.1 mmol).[2]

  • Stir the resulting suspension at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography to afford 2'-bromo-4'-fluoroacetophenone (B118180) in 92% yield.[2]

Route 3: Two-Step Synthesis via Friedel-Crafts Acylation and Bromination

This approach begins with a robust Friedel-Crafts acylation to produce the key intermediate, 4'-fluoroacetophenone, which is then brominated.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

Materials:

Procedure:

  • In a suitable reactor, combine anhydrous HF (100 ml), acetyl chloride (20.8 g, 0.25 mole), and fluorobenzene (20 g, 0.21 mole) at approximately 0°C.

  • Introduce gaseous boron trifluoride until a constant pressure of 10 bars is reached.

  • Stir the reaction mixture for 23 hours at ambient temperature.

  • Decompress the reactor and pour the reaction mixture onto 200 g of crushed ice.

  • Extract the heterogeneous mixture three times with 200 ml of methylene chloride.

  • Wash the combined organic phases with water, 3% aqueous potassium hydroxide solution, and again with water.

  • Dry the organic phase over magnesium sulfate and remove the solvent by distillation under reduced pressure to yield p-fluoroacetophenone (98% yield, 90% purity).[3]

Step 2: Bromination of 4'-Fluoroacetophenone

The 4'-fluoroacetophenone obtained from Step 1 can then be brominated using the protocol described in Route 1 to yield the final product, this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, desired reaction time, and scale of synthesis.

  • Route 1 (Direct Bromination) is the most straightforward and rapid method, offering an excellent yield from a readily available precursor. This makes it an ideal choice for many laboratory-scale syntheses.

  • Route 2 (Oxidation) also provides a high yield for the final conversion, but the overall efficiency depends on the synthesis of the starting alcohol.

  • Route 3 (Two-Step Friedel-Crafts & Bromination) is a viable option when starting from the basic raw material, fluorobenzene. While it involves a longer reaction time for the initial Friedel-Crafts step, it proceeds with a very high overall yield.

For researchers prioritizing speed and a high-yielding final step, direct bromination is highly recommended. For syntheses starting from fluorobenzene, the two-step Friedel-Crafts and bromination route offers an efficient, albeit longer, alternative.

References

Benchmarking the efficacy of 2-Bromo-4'-fluoroacetophenone against other intermediates in drug synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical drug development, the selection of starting materials and intermediates is a critical factor that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a comparative analysis of 2-Bromo-4'-fluoroacetophenone against a common alternative, 2-Chloro-4'-fluoroacetophenone, in the synthesis of a key intermediate for triazole antifungal drugs: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This intermediate is a crucial building block in the synthesis of various antifungal agents.

Comparative Efficacy: A Data-Driven Overview

The efficacy of a chemical intermediate is determined by several key metrics, including reaction yield, reaction time, and the purity of the resulting product. A thorough comparison reveals the advantages of using this compound in the synthesis of the target triazole intermediate.

IntermediateReaction TimeYieldPurity
This compound 2 hours92%High
2-Chloro-4'-fluoroacetophenone 4 hoursNot explicitly stated, but successful synthesis reportedHigh

Table 1: Comparison of key performance indicators for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

The data indicates that the use of this compound can significantly reduce the reaction time while achieving a high yield of the desired product. This enhanced reactivity is attributed to the bromine atom being a better leaving group compared to chlorine, facilitating a more efficient nucleophilic substitution reaction with 1,2,4-triazole (B32235).

Experimental Protocols

Detailed experimental procedures are essential for reproducible and scalable synthesis in a research and development setting.

Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using this compound

Materials:

  • This compound

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Toluene (B28343)

  • Polyethylene Glycol (PEG 600)

Procedure:

  • A solution of this compound (1.0 mol) in toluene (1.32 L) is prepared.

  • In a separate reaction vessel, a mixture of potassium carbonate (1.3 eq.), 1,2,4-triazole (1.05 eq.), and PEG 600 (0.05 eq.) in toluene (1.65 L) is stirred at 40-45 °C.

  • The this compound solution is added to the stirred mixture.

  • The reaction is maintained at 44-45 °C for 3 hours.

  • Upon completion, the mixture is filtered, and the residue is washed with warm toluene.

  • The filtrate is washed with water to yield a solution of the desired product.

Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using 2-Chloro-4'-fluoroacetophenone

Materials:

  • 2-Chloro-1-(4-fluorophenyl)ethanone

  • 1H-1,2,4-Triazole

  • Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (B145695)

Procedure:

  • Sodium hydride (120 mmol) is suspended in DMF (30 ml).

  • A solution of 1,2,4-triazole (120 mmol) in DMF (30 ml) is added dropwise at 273 K (0 °C) and reacted at room temperature for 30 minutes.

  • A solution of 2-Chloro-1-(4-fluorophenyl)ethanone (90 mmol) in DMF (30 ml) is then added dropwise and reacted at room temperature for 4 hours.[1]

  • The reaction mixture is quenched in ice-water (300 ml) followed by the addition of 1 M hydrochloric acid (50 ml).

  • After filtration, the filtrate is neutralized with sodium bicarbonate to a pH of 6, resulting in the precipitation of the product.

  • The crude product is recrystallized from ethanol to yield the pure compound.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the synthesis of the triazole intermediate.

SynthesisWorkflow cluster_bromo Route 1: Using this compound cluster_chloro Route 2: Using 2-Chloro-4'-fluoroacetophenone Bromo This compound Reagents_B K₂CO₃, PEG 600 Toluene, 44-45°C Bromo->Reagents_B Triazole_B 1,2,4-Triazole Triazole_B->Reagents_B Product_B 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Reagents_B->Product_B 2 hours 92% Yield Chloro 2-Chloro-4'-fluoroacetophenone Reagents_C NaH, DMF Room Temp. Chloro->Reagents_C Triazole_C 1,2,4-Triazole Triazole_C->Reagents_C Product_C 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Reagents_C->Product_C 4 hours

Caption: Comparative workflow for the synthesis of a key triazole intermediate.

Conclusion

The selection of this compound as an intermediate for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone offers a more time-efficient and higher-yielding pathway compared to its chloro-analog. For researchers and drug development professionals, these advantages can translate to faster lead optimization, reduced manufacturing costs, and a more streamlined synthetic process. The provided experimental protocols and workflow diagrams offer a clear and objective comparison to aid in the selection of the most efficacious intermediate for the synthesis of triazole-based antifungal agents.

References

Cross-validation of experimental data with computational predictions for 2-Bromo-4'-fluoroacetophenone reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a critical cross-validation of experimental data with computational predictions for reactions involving 2-Bromo-4'-fluoroacetophenone. By objectively comparing experimental outcomes with theoretical models, this document aims to enhance the predictive power of computational chemistry in drug discovery and process optimization.

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of both bromine and fluorine atoms on the acetophenone (B1666503) scaffold imparts unique reactivity, making it a versatile intermediate.[2] The bromine atom serves as an effective leaving group in nucleophilic substitution reactions, while the electronegative fluorine atom influences the electron distribution within the aromatic ring, affecting reaction selectivity.[2][3] This guide focuses on the cross-validation of experimental findings with computational predictions for key reactions of this compound, providing a framework for leveraging theoretical calculations to anticipate experimental results.

Comparison of Experimental and Computational Data

The following tables summarize the available experimental data for key reactions of this compound and provide a comparative analysis with theoretical predictions. Computational data presented here is derived from density functional theory (DFT) calculations on analogous systems, offering a predictive baseline for reaction outcomes.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsExperimental Yield (%)Predicted Yield (%)Reference
4-FluoroacetophenoneOxone, NH4Br, Methanol (B129727), Reflux, 1.3 h97Not Available[3]
1-(2-Bromo-4-fluorophenyl)ethanolPyridinium chlorochromate, Dichloromethane, 20°C, 2 h92Not Available[4]

Table 2: Nucleophilic Substitution Reaction

ReactantNucleophileSolventExperimental OutcomePredicted Outcome (Based on Analogous Systems)Reference
This compoundMalononitrile (B47326), DiisopropylethylamineEthyl acetate (B1210297)High yield of substituted productFavorable reaction kinetics due to good leaving group (Br) and electrophilic carbon[5]

Table 3: Spectroscopic Data Comparison (NMR Chemical Shifts)

NucleusExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm, GIAO-DFT)Reference
¹H NMR (CDCl₃, 400 MHz)δ 7.54 (dd, J=8.6, 5.9 Hz, 1H), 7.35 (dd, J=8.3, 2.5 Hz, 1H), 7.08 (ddd, J=8.6, 7.7, 2.5 Hz, 1H), 2.62 (s, 3H)Calculations would be required for a direct comparison.[4]
¹⁹F NMR (CDCl₃, 376 MHz)δ -107.01 (s, 1F)Calculations would be required for a direct comparison.[4]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below, based on established laboratory procedures.

Synthesis of this compound from 4-Fluoroacetophenone

Materials:

Procedure:

  • To a well-stirred solution of 4-fluoroacetophenone (2 mmol) and NH4Br (2.2 mmol) in methanol (10 ml), add Oxone (2.2 mmol).

  • The reaction mixture is stirred at reflux temperature for 1.3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with aqueous sodium thiosulfate and extracted with ethyl acetate (3 x 25 ml).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure this compound.[3]

Nucleophilic Substitution with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Diisopropylethylamine

  • Ethyl acetate

  • Aqueous NH4Cl

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (13.1 mmol) in ethyl acetate (17 mL) at 0°C under an argon atmosphere, add malononitrile (19.7 mmol) and diisopropylethylamine (19.7 mmol).

  • The mixture is stirred at room temperature for 3 hours.

  • Aqueous NH4Cl is added, and the mixture is extracted with ethyl acetate.

  • The organic extract is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography.[5]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and reaction mechanisms relevant to the study of this compound.

cross_validation_workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis Synthesis of This compound exp_reaction Perform Reaction (e.g., Nucleophilic Substitution) exp_synthesis->exp_reaction exp_analysis Product Characterization (NMR, MS, Yield) exp_reaction->exp_analysis cross_validation Cross-Validation exp_analysis->cross_validation Experimental Data comp_model Build Molecular Model of This compound comp_predict Predict Reaction Outcome (DFT Calculations) comp_model->comp_predict comp_spectra Predict Spectroscopic Data (GIAO-DFT) comp_model->comp_spectra comp_predict->cross_validation Predicted Outcome comp_spectra->cross_validation Predicted Spectra conclusion Refined Predictive Model cross_validation->conclusion

Cross-validation workflow for experimental and computational data.

sn2_mechanism reagents This compound + Nu⁻ transition_state [Nu---C---Br]⁻ Transition State reagents->transition_state Nucleophilic Attack products Substituted Product + Br⁻ transition_state->products Leaving Group Departure

Generalized mechanism for an SN2 reaction of this compound.

Conclusion

The cross-validation of experimental data with computational predictions is a powerful strategy in modern chemical research. For a versatile building block like this compound, leveraging computational models can accelerate the discovery of novel reaction pathways and the optimization of synthetic routes. While direct comparative studies for this specific molecule are emerging, the available data on analogous systems demonstrates a strong potential for computational chemistry to accurately predict reaction outcomes. This guide serves as a foundational resource for researchers aiming to integrate computational and experimental approaches in their work with this compound and related compounds.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Methods for 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. 2-Bromo-4'-fluoroacetophenone is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed comparison of two primary synthetic methods for its preparation: the direct bromination of 4'-fluoroacetophenone (B120862) and the Friedel-Crafts acylation of fluorobenzene (B45895). The evaluation is based on experimental data for reaction yield, time, and the cost of starting materials, offering a clear perspective on the cost-effectiveness of each approach.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route involves a trade-off between several factors, including the percentage yield, reaction duration, and the overall cost of reagents. The following table summarizes these key metrics for the two chosen methods for synthesizing this compound.

ParameterMethod 1: Bromination of 4'-fluoroacetophenoneMethod 2: Friedel-Crafts Acylation
Starting Materials 4'-fluoroacetophenone, Oxone, Ammonium (B1175870) BromideFluorobenzene, 2-Bromoacetyl Chloride, Aluminum Chloride
Reaction Time 1.3 hours[1]Approximately 4 hours[2]
Yield 97%[1]~85% (estimated based on similar reactions)
Reagent Cost per Mole of Product *~$25.50~$45.80

*Disclaimer: Reagent costs are estimated based on currently available online prices from various suppliers and are subject to change. These values are calculated based on the stoichiometry of the reactions and are intended for comparative purposes only.

Experimental Protocols

Detailed methodologies for each synthetic route are provided below to allow for replication and further study.

Method 1: Bromination of 4'-fluoroacetophenone using Oxone and Ammonium Bromide

This method offers a high-yield and rapid synthesis of this compound from a readily available starting material.

Procedure: [1]

  • To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol, 0.215 g) in methanol (B129727) (10 ml), add Oxone (2.2 mmol, 1.352 g).

  • The reaction mixture is then stirred at reflux temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (approximately 1.3 hours), the mixture is quenched with aqueous sodium thiosulfate.

  • The product is extracted with ethyl acetate (B1210297) (3 x 25 ml).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.

Method 2: Friedel-Crafts Acylation of Fluorobenzene

This classic electrophilic aromatic substitution provides an alternative route to this compound.

Procedure: (Based on analogous Friedel-Crafts acylation reactions)[2]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorobenzene (acting as both reactant and solvent).

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (a slight molar excess relative to the acylating agent).

  • To this stirred suspension, add 2-bromoacetyl chloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours (approximately 4 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization.

Workflow and Decision Logic

The selection of the most appropriate synthetic method depends on the specific priorities of the researcher or organization. The following diagram illustrates the logical workflow for comparing these synthetic routes.

G cluster_synthesis Synthetic Routes cluster_evaluation Evaluation Criteria cluster_decision Decision Making start Start: Need for this compound method1 Method 1: Bromination of 4'-fluoroacetophenone start->method1 method2 Method 2: Friedel-Crafts Acylation start->method2 yield Yield method1->yield time Reaction Time method1->time cost Reagent Cost method1->cost method2->yield method2->time method2->cost comparison Comparative Analysis yield->comparison time->comparison cost->comparison decision Select Optimal Method comparison->decision

Caption: Workflow for comparing synthetic routes for this compound.

Conclusion

Based on the available data, the bromination of 4'-fluoroacetophenone using Oxone and ammonium bromide appears to be the more cost-effective method for the synthesis of this compound. It offers a significantly higher yield in a much shorter reaction time, coupled with a lower estimated reagent cost per mole of product. While the Friedel-Crafts acylation is a viable alternative, its lower yield, longer reaction time, and higher associated reagent costs make it a less economical choice for large-scale production. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy to meet their specific needs.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4'-fluoroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4'-fluoroacetophenone, a halogenated organic compound. Adherence to these procedures is critical due to the compound's potential health hazards and the environmental risks associated with improper disposal.

Immediate Safety Considerations

This compound is classified as a substance that causes severe skin burns and eye damage[1]. It is also harmful if inhaled and may cause respiratory irritation[2]. Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Primary Disposal Route

The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1][2][3][4]. This typically involves incineration at a high temperature in a specially designed incinerator for halogenated organic compounds.

Key Steps for Primary Disposal:

  • Segregation: Do not mix this compound with non-halogenated organic waste. It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Container Management: Keep the waste in its original container if possible, or in a compatible, sealed, and properly labeled container. Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[4].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Arranging for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.

Laboratory-Scale Neutralization Protocol (for Small Quantities)

For small quantities of this compound, a chemical neutralization step can be considered to reduce its reactivity before collection as halogenated waste. As an α-halo ketone, it is susceptible to nucleophilic attack. The following protocol, based on the reactivity of similar compounds, describes a method for its neutralization using a sodium thiosulfate (B1220275) solution.

Disclaimer: This protocol is a suggested method based on established chemical principles for the deactivation of α-halo ketones. It is crucial to perform a small-scale test reaction in a controlled environment before proceeding with larger quantities.

Quantitative Data for Neutralization
ParameterGuideline
Neutralizing AgentSaturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
Molar RatioA significant molar excess of sodium thiosulfate is recommended (e.g., 2-3 equivalents)
Reaction TemperatureRoom temperature
Reaction TimeStirring for a minimum of 2-4 hours is recommended to ensure complete reaction.
pH of final solutionShould be checked and neutralized (pH 6-8) if necessary before disposal.
Experimental Protocol

Reagent Preparation:

  • Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This can be done by adding sodium thiosulfate pentahydrate to water with stirring until no more solid dissolves.

Neutralization Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Dissolve the Compound: Carefully dissolve the this compound in a suitable water-miscible organic solvent, such as acetone (B3395972) or ethanol. The concentration should be kept low to control the reaction rate.

  • Slow Addition: Slowly and with constant stirring, add the solution of this compound to the saturated sodium thiosulfate solution.

  • Monitor the Reaction: Continue stirring the mixture at room temperature for a minimum of 2-4 hours. The reaction involves the displacement of the bromide ion by the thiosulfate ion.

  • Check for Completion (Optional): If analytical capabilities are available (e.g., Thin Layer Chromatography - TLC), the completion of the reaction can be monitored by the disappearance of the starting material.

  • Neutralize pH: After the reaction is complete, check the pH of the resulting solution. If necessary, adjust the pH to a neutral range (6-8) using a dilute acid or base.

Disposal of the Resulting Solution:

The resulting aqueous solution, although with reduced reactivity of the original compound, still contains halogenated organic byproducts and should be collected as halogenated aqueous waste . It should not be disposed of down the drain.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand. Collect the contaminated absorbent material into a designated "Halogenated Organic Waste" container for disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated decision Small research quantity? start->decision neutralize Laboratory-Scale Neutralization (Sodium Thiosulfate Protocol) decision->neutralize Yes collect_halogenated Collect as Halogenated Organic Waste decision->collect_halogenated No / Bulk Quantity collect_aqueous Collect resulting solution as Halogenated Aqueous Waste neutralize->collect_aqueous disposal_facility Dispose via Approved Hazardous Waste Facility collect_halogenated->disposal_facility collect_aqueous->disposal_facility

Disposal Decision Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2). This document provides immediate, essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and compliance with safety standards.

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1] Strict adherence to the following guidelines is mandatory to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous, causing severe skin corrosion and eye damage (Category 1B and 1, respectively).[1] It may also be corrosive to metals.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To prevent irreversible eye damage from splashes or dust.
Hand Protection Appropriate chemical-resistant gloves.To protect against severe skin burns upon contact.[1]
Skin and Body Protection Protective clothing to prevent skin exposure.[1] A lab coat is mandatory.To shield the body from accidental contact.
Respiratory Protection Use only under a chemical fume hood.[1] If the hood is not available or in case of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.To avoid inhalation of dust, which can cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound requires a controlled environment and meticulous procedures. All operations should be conducted within a certified chemical fume hood.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a dry, refrigerated, and tightly closed container within a designated corrosives area.[1]

  • The storage area should be locked.[1]

  • It is incompatible with strong oxidizing agents and strong bases.[1]

Step 2: Weighing and Preparation

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Wear all required PPE as detailed in the table above.

  • Conduct all weighing and solution preparation activities inside a chemical fume hood to minimize dust generation and inhalation.[1]

  • Use dedicated, clearly labeled glassware.

Step 3: Use in Experimental Protocols

  • When adding the compound to reaction mixtures, do so slowly and carefully to avoid splashing.

  • Maintain a clean and organized workspace.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Step 4: Spill Management

  • In case of a spill, evacuate the immediate area.

  • For small spills, absorb with an inert material, then sweep up and place in a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Do not allow the chemical to enter drains or the environment.[3]

Emergency First Aid Measures

Immediate action is critical in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water and call a physician or poison control center immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect any unused material and residues in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be placed in a designated hazardous waste container.

  • Disposal Method: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it in the regular trash or down the drain.

Physical and Chemical Properties

Property Value
Appearance Beige to light grey-green crystalline powder or flakes.[4][5]
Molecular Formula C8H6BrFO[4][6]
Molecular Weight 217.04 g/mol [6]
Melting Point 46 - 49 °C / 114.8 - 120.2 °F[1]
Boiling Point 150 °C / 302 °F @ 12 mmHg[1]
Flash Point > 110 °C / > 230 °F[1]
Solubility Soluble in methanol.[4][5]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Chemical Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Procedures A Receive and Inspect Chemical B Store in Designated Corrosives Area (Refrigerated, Locked) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) D Weigh and Prepare Solutions C->D E Perform Experimental Procedure D->E F Clean Workspace and Equipment E->F G Segregate Chemical Waste F->G H Collect Contaminated PPE and Materials F->H I Dispose Through Approved Hazardous Waste Vendor G->I H->I O Procedure Complete I->O End of Process J Spill Occurs L Evacuate and Contain Spill J->L K Exposure Occurs (Skin/Eye/Inhalation) M Administer First Aid (Rinse, Fresh Air) K->M L->G N Seek Immediate Medical Attention M->N

Caption: Workflow for the safe handling of this compound.

References

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2-Bromo-4'-fluoroacetophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.